4-Methylpiperidin-3-amine;dihydrochloride
Description
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Properties
IUPAC Name |
4-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-2-3-8-4-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDLCLVBSDONPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methylpiperidin-3-amine Dihydrochloride: Structural Dynamics & Synthetic Utility
[1]
Executive Summary
4-Methylpiperidin-3-amine dihydrochloride is a critical heterocyclic building block in modern medicinal chemistry, most notably serving as the chiral scaffold for the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz) .[1] Its structure features a piperidine ring substituted with an amine group at position 3 and a methyl group at position 4.[1][2]
The compound exists as two diastereomers—cis and trans—each possessing a pair of enantiomers. The (3R,4R)-trans isomer is the pharmacologically privileged scaffold for Tofacitinib. The dihydrochloride salt form (
| Feature | Specification |
| IUPAC Name | 4-Methylpiperidin-3-amine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 187.11 g/mol (Salt); 114.19 g/mol (Free Base) |
| Key Isomer | (3R,4R)-trans (Tofacitinib intermediate) |
| CAS (Generic) | 1655430-59-3 (Refers to specific derivatives often) |
| CAS (Precursor) | 477600-68-3 (cis-1-benzyl-N,4-dimethyl...)[1][3][4][5] |
| Physical State | White to off-white crystalline solid (Salt) |
Chemical Structure & Stereochemistry[1][5][6][7]
Connectivity and Isomerism
The molecule consists of a saturated six-membered nitrogen heterocycle. The relative orientation of the C3-amino and C4-methyl substituents defines the diastereomerism, while the absolute configuration (R/S) defines the enantiomer.
-
Trans-Isomer ((3R,4R) or (3S,4S)): The substituents are on opposite faces of the ring. In the lowest energy chair conformation, both the C3-amino and C4-methyl groups occupy equatorial positions to minimize 1,3-diaxial steric interactions. This is the thermodynamically more stable isomer and the one required for Tofacitinib.
-
Cis-Isomer ((3R,4S) or (3S,4R)): The substituents are on the same face. In the chair form, one group is equatorial while the other is axial, creating higher torsional strain.
Conformational Analysis (Chair Dynamics)
The piperidine ring exists predominantly in a chair conformation.[1]
-
Diequatorial (Trans): The (3R,4R) isomer prefers the diequatorial conformation (
or depending on numbering) because it avoids the steric clash of an axial methyl group. -
Axial-Equatorial (Cis): The cis isomer exists in an equilibrium where the bulkier group (usually the amine or N-substituted amine) attempts to secure the equatorial position, forcing the methyl group axial, or vice versa.
Salt Formation
The dihydrochloride form involves protonation of both nitrogen atoms:
-
Secondary Piperidine Nitrogen (
): Highly basic, protonated first. -
Primary Exocyclic Amine (
): Protonated second. The lattice energy of the dihydrochloride salt stabilizes the molecule, preventing the oxidation and "gumming" often seen with the free diamine.
Synthesis & Manufacturing Routes
The synthesis of 4-methylpiperidin-3-amine is non-trivial due to the need for stereocontrol.[1] Two primary strategies exist: the Epoxide Opening Route (Trans-selective) and the Pyridine Reduction Route (Cis-selective/Mixture).[1]
The Epoxide Opening Route (Trans-Selective)
This is the standard industrial route for the (3R,4R) isomer used in Tofacitinib manufacturing. It relies on the principle that nucleophilic attack on an epoxide occurs via an
Protocol Overview:
-
Precursor Synthesis: 4-Picoline (4-methylpyridine) is benzylated to form the N-benzylpyridinium salt.[1]
-
Reduction: Partial reduction with
yields the tetrahydropyridine.[1] -
Epoxidation: Oxidation of the double bond (using peracids or bromohydrin formation) yields the 3,4-epoxide.
-
Ring Opening: The epoxide is opened with an amine (e.g., methylamine or ammonia). The nucleophile attacks the less hindered carbon (or governed by electronic control), resulting in the trans-amino alcohol.
-
Functionalization: The hydroxyl group is removed or modified if the target is the diamine. For Tofacitinib, the synthesis proceeds through the amino-piperidine intermediate.
Synthesis Workflow Diagram
[1]
Experimental Protocol: Salt Formation & Purification
To convert the crude free base (mixture or pure isomer) to the dihydrochloride salt.
-
Dissolution: Dissolve 10 g of crude 4-methylpiperidin-3-amine in 50 mL of dry methanol. Chill to 0°C.
-
Acidification: Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (2.5 equivalents) dropwise. Maintain temperature
to prevent thermal degradation. -
Precipitation: Add diethyl ether (100 mL) slowly to induce crystallization. The dihydrochloride salt is less soluble in ether/alcohol mixtures than the impurities.
-
Filtration: Filter the white precipitate under inert atmosphere (nitrogen).
-
Drying: Dry in a vacuum oven at 40°C over
. -
Yield: Typically 85-90% recovery from free base.[1]
Analytical Characterization
Distinguishing between the cis and trans isomers is critical for quality control.
Nuclear Magnetic Resonance (NMR)
The coupling constant (
| Isomer | Conformation | Explanation | |
| Trans | Diequatorial substituents | ~10-12 Hz | Karplus equation dictates large |
| Cis | Axial-Equatorial substituents | ~3-5 Hz | Small |
1H NMR (D2O, 400 MHz) for Trans-Isomer:
- 3.40-3.60 (m, 1H, H-3)[1]
- 3.10-3.30 (m, 2H, H-2/H-6 equatorial)[1]
- 2.80-3.00 (m, 2H, H-2/H-6 axial)[1]
- 1.80-2.00 (m, 1H, H-4)[1]
-
1.05 (d, 3H,
)
Mass Spectrometry[1]
Handling & Safety
Stability[1][8]
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in tightly sealed containers, preferably under argon or nitrogen.
-
Thermal Stability: Stable up to melting point (~240°C dec), but prolonged heating can cause discoloration.
Safety Precautions (MSDS Highlights)
-
Corrosivity: As a hydrochloride salt, it can liberate HCl upon contact with moisture or strong acids.
-
Toxicity: Piperidine derivatives can be irritants to skin and mucous membranes. Use standard PPE (gloves, goggles, fume hood).
-
First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.
References
-
Pfizer Inc. (2010). Process for the preparation of 3-aminopiperidine derivatives.[6][7][8][9] World Intellectual Property Organization.[1] WO2010123919.[1] Link[1]
-
Ruggeri, S. G., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[1][3][10] World Intellectual Property Organization.[1] WO2007012953.[1] Link[1]
-
Cai, W. L., et al. (2005). "Investigation of practical routes for the kilogram-scale production of cis-3-methylamino-4-methylpiperidines." Organic Process Research & Development, 9(1), 51-56.[1] Link[1]
-
Jiang, J. K., et al. (2008). "Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)." Journal of Medicinal Chemistry, 51(24), 8012-8018.[1] Link[1]
-
PubChem. (2025).[1] Compound Summary: 4-methylpiperidin-3-amine.[1][2][3][4][10][11][12][13] National Library of Medicine. Link[1]
Sources
- 1. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2060045-13-6 | MFCD30497630 | 1-Benzyl-4-methylpiperidin-3-amine dihydrochloride [aaronchem.com]
- 3. 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine | 934524-10-4 [chemicalbook.com]
- 4. cis-1-Benzyl-N-methyl-4-methylpiperidin-3-amine dihydrochloride (1 x 25 g) | Reagentia [reagentia.eu]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]
- 11. 1251908-67-4|Cis-1-benzyl-4-methylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 12. 477600-70-7|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 13. (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine hydrochloride | 1062580-52-2 [chemnet.com]
Technical Whitepaper: (3R,4R)-4-Methylpiperidin-3-amine Dihydrochloride
The following technical guide details the properties, synthesis, and applications of (3R,4R)-4-Methylpiperidin-3-amine dihydrochloride and its critical N-methylated analogs, which serve as the structural backbone for Janus Kinase (JAK) inhibitors like Tofacitinib.[1]
Core Scaffold for JAK Inhibitor Synthesis [1]
Executive Summary
The piperidine ring, specifically the 3,4-disubstituted scaffold, is a "privileged structure" in medicinal chemistry.[1][2] The (3R,4R)-4-methylpiperidin-3-amine moiety represents a critical chiral building block.[1] Its precise stereochemical arrangement—specifically the cis-relationship between the C3-amino and C4-methyl groups—is the determinant factor for the binding affinity of the blockbuster drug Tofacitinib (Xeljanz) and emerging JAK inhibitors.[1]
This guide addresses the "bare" amine and its N-methylated derivatives, focusing on the synthetic rigor required to establish the (3R,4R) absolute configuration.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The nomenclature for this compound class can be ambiguous due to variable N-methylation states. In the context of drug development, the N-methyl variant is the direct precursor to Tofacitinib.[1]
Identification Data[1][3][7][8][9]
| Feature | Primary Amine Scaffold | Key Intermediate (N-Methyl) |
| Systematic Name | (3R,4R)-4-Methylpiperidin-3-amine dihydrochloride | (3R,4R)-N,4-Dimethylpiperidin-3-amine dihydrochloride |
| CAS Number | Variable by salt (Base: 1260606-86-7 approx) | 477600-75-2 (as HCl salt of N-benzyl precursor) 1260590-51-9 (Coupled Pyrrolo-pyrimidine HCl) |
| Molecular Formula | C₆H₁₄N₂[1][3] · 2HCl | C₇H₁₆N₂[1] · 2HCl |
| Stereochemistry | (3R, 4R) | (3R, 4R) |
| Relative Geometry | Cis (3-amino and 4-methyl are equatorial/axial depending on conformer, but cis relative to ring plane) | Cis |
| Appearance | White to off-white hygroscopic solid | White crystalline solid |
| Solubility | High in Water, Methanol; Low in THF, DCM | High in Water, Methanol |
Stereochemical Definition
The (3R,4R) configuration in this 3,4-disubstituted system corresponds to a cis relationship.[1]
-
C3 Center: The amine (or N-methylamine) group.[1]
-
Conformation: In the lowest energy chair conformation, the bulky groups typically adopt an equatorial-equatorial (trans) or equatorial-axial (cis) orientation.[1] For the (3R,4R) isomer, the substituents are cis.[1]
Synthetic Routes & Stereocontrol[1][7]
Achieving the (3R,4R) stereochemistry with high enantiomeric excess (ee) is the primary synthetic challenge.[1] Two dominant strategies exist: Asymmetric Hydrogenation and Classical Resolution .[1]
Strategy A: The "Pfizer" Process (Reductive Amination & Resolution)
This industry-standard route relies on constructing the piperidine ring first, followed by establishing chirality via resolution with a tartaric acid derivative.[1]
Protocol Summary:
-
Starting Material: 4-Methylpyridin-3-amine or 3-amino-4-methylpyridine.[1]
-
Reduction: Catalytic hydrogenation (Rh/C or Pd/C) yields the racemic cis-piperidine.[1]
-
Protection: N-benzylation (if not already present).[1]
-
Resolution (Critical Step): The racemic cis-amine is treated with Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid.[1]
Strategy B: De Novo Asymmetric Synthesis
Utilizes chiral pool materials (e.g., amino acids) or asymmetric induction, though this is less common in bulk manufacturing due to cost.[1]
Visualization of the Resolution Workflow
Figure 1: Synthetic workflow for isolating the (3R,4R) enantiomer via classical resolution.
Detailed Experimental Protocol: Chiral Resolution
This protocol describes the isolation of the (3R,4R) isomer from a racemic mixture, a critical step for ensuring the biological activity of the final drug product.[1]
Materials:
-
Racemic cis-1-benzyl-4-methylpiperidin-3-amine (100 g, 0.49 mol).[1]
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) (189 g, 0.49 mol).[1]
-
Solvent: Methanol/Water (or Acetone/Water mixtures).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the racemic amine in Methanol (500 mL) at 40°C.
-
Acid Addition: Separately dissolve L-DTTA in Methanol (500 mL) and add slowly to the amine solution with vigorous stirring.
-
Nucleation: Heat the mixture to reflux (65°C) for 1 hour to ensure homogeneity, then cool slowly to 20°C over 4 hours.
-
Crystallization: Allow the suspension to stir at 20°C for 12 hours. The (3R,4R) amine-L-DTTA salt will crystallize out.[1]
-
Filtration: Filter the white solid and wash with cold Methanol (2 x 100 mL).
-
Recrystallization (Enrichment): If chiral HPLC indicates <98% ee, recrystallize the wet cake from Methanol/Water (9:1).
-
Salt Break (Free Basing):
-
Salt Formation (Dihydrochloride): Dissolve the free base in Ethanol, cool to 0°C, and bubble HCl gas (or add 4M HCl in dioxane) to precipitate the (3R,4R)-4-methylpiperidin-3-amine dihydrochloride.[1]
Analytical Characterization & Quality Control
Validating the identity of the (3R,4R) isomer requires distinguishing it from the trans isomers and the (3S,4S) enantiomer.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O): The coupling constants (
) between H3 and H4 are diagnostic.-
Cis (3R,4R): Typically exhibits smaller
values (2-5 Hz) compared to trans isomers (8-11 Hz) due to the equatorial-axial relationship in the dominant chair conformer.[1]
-
-
¹³C NMR: Distinct shifts for the C4-methyl group depending on axial/equatorial positioning.[1]
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV at 210 nm.[1]
-
Retention Time: The (3R,4R) isomer typically elutes distinctly from the (3S,4S) antipode.[1]
Applications in Drug Discovery: The JAK Pathway[6][11]
The (3R,4R)-4-methylpiperidin-3-amine scaffold is the "warhead" carrier for Tofacitinib.[1] It fits into the ATP-binding pocket of the Janus Kinase 3 (JAK3) enzyme.[1]
Mechanism of Action
The piperidine ring orients the pyrrolo[2,3-d]pyrimidine hinge-binding motif.[1] The C4-methyl group provides hydrophobic bulk that fills a specific pocket in the JAK3 active site, enhancing selectivity over other kinases.[1]
Biological Pathway Diagram[1]
Figure 2: Inhibition of the JAK-STAT signaling pathway by Tofacitinib, mediated by the chiral piperidine scaffold.[1]
Handling and Stability
-
Hygroscopicity: The dihydrochloride salt is highly hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]
-
Storage: -20°C for long-term storage to prevent oxidation of the amine or racemization (though the salt is configurationally stable).[1]
-
Safety: Irritant to eyes and skin.[1] Use standard PPE (gloves, goggles, fume hood).[1]
References
-
Pfizer Inc. (2002).[1] Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754.[1] (Primary patent describing the synthesis of Tofacitinib and the resolution of the piperidine intermediate).[1]
-
Ruggeri, S. G., et al. (2009).[1] Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550. Organic Process Research & Development, 13(6), 1169-1176.[1] (Detailed process chemistry for the L-DTTA resolution).
-
ChemicalBook. (2024).[1] Product Datasheet: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (Physical properties and CAS verification).
-
Flanagan, M. E., et al. (2010).[1] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor. Journal of Medicinal Chemistry, 53(24), 8468–8484.[1] (Medicinal chemistry SAR explaining the need for the (3R,4R) stereochemistry).
Sources
- 1. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride [lgcstandards.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN111471045A - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
Technical Monograph: cis-4-Methylpiperidin-3-amine 2HCl
Core Identity & Stoichiometric Characterization
Executive Summary
cis-4-Methylpiperidin-3-amine dihydrochloride (2HCl) is a critical chiral diamine scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and peptidomimetics.[1] Its value lies in the rigid stereochemical control it exerts on pharmacophores attached to the piperidine ring.
This guide addresses the precise molecular weight characterization, stereochemical validation, and handling protocols required for high-fidelity medicinal chemistry.
Chemical Identity & Molecular Weight
Accurate stoichiometry is non-negotiable in process chemistry.[1] Commercial batches of "dihydrochloride" salts often vary in HCl content (1.8 – 2.2 eq) due to hygroscopicity or incomplete salt formation. The data below represents the theoretical ideal.
Stoichiometric Data Table
| Parameter | Value | Notes |
| IUPAC Name | cis-4-Methylpiperidin-3-amine dihydrochloride | Relative stereochemistry assigned |
| Free Base Formula | C₆H₁₄N₂ | |
| Free Base MW | 114.19 g/mol | Useful for mass balance after workup |
| Salt Formula | C₆H₁₄N₂[1][2][3][4][5][6][7][8] · 2HCl | Dihydrochloride form |
| Salt MW | 187.11 g/mol | Use this for reaction stoichiometry |
| Exact Mass | 114.1157 (Free Base) | Monoisotopic mass for MS |
| CAS (Generic) | 146663-66-9 | Refers to the cis-racemate 2HCl |
| Appearance | White to off-white hygroscopic solid | Deliquescent in air |
Structural Visualization
The cis designation refers to the relative orientation of the methyl group at C4 and the amine at C3. Both substituents project from the same face of the piperidine ring.
Figure 1: Stoichiometric dissociation pathway.[1] Note that 187.11 mg of salt yields only 114.19 mg of reactive amine species.
Stereochemical Integrity & Analysis
The distinction between cis and trans isomers is the most frequent source of error in using this scaffold.
The "Cis" vs. "Trans" Trap[9][10]
-
Cis-Isomer: The H3 and H4 protons are in an axial/equatorial or equatorial/axial relationship (depending on ring flip), typically resulting in a smaller vicinal coupling constant (
). -
Trans-Isomer: Can adopt a diaxial conformation, resulting in a large coupling constant (
).
Critical Insight: In 3,4-disubstituted piperidines, the cis isomer is often kinetically favored during hydrogenation of pyridine precursors, but the trans isomer is thermodynamically more stable.[1] Commercial "cis" samples must be validated by 1H NMR.[1]
NMR Validation Criteria (D₂O or MeOD):
-
Look for the H3 proton signal (alpha to the primary amine).
-
Cis:
(Small coupling indicates gauche relationship). -
Trans:
(Large coupling indicates anti-periplanar relationship).
Synthetic Utility & Pathway
The cis-4-methylpiperidin-3-amine scaffold is typically accessed via the ring opening of an epoxide intermediate.[1] This method ensures high regioselectivity.[8]
Figure 2: Simplified synthetic logic. Note that direct azide opening of the epoxide typically yields the TRANS isomer (anti-addition). Accessing the CIS isomer often requires specific reductive amination routes or inversion of the alcohol center.
Experimental Protocols
Protocol: Salt Break (Free-Basing)
Context: You cannot use the 2HCl salt directly in nucleophilic substitutions or Pd-catalyzed couplings without neutralizing the acid, which can poison catalysts or consume expensive bases.[1]
Reagents:
-
cis-4-Methylpiperidin-3-amine 2HCl (
)[1] -
Dichloromethane (DCM) or 2-MeTHF (
) -
NaOH (
aq, )
Methodology:
-
Dissolution: Suspend the 2HCl salt in the minimum amount of water (approx. 2 vol). It will dissolve rapidly.[1]
-
Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12. The solution will become cloudy or separate as the free base oils out.
-
Extraction: Add DCM (or 2-MeTHF for greener process). Agitate vigorously for 10 minutes.
-
Why? Piperidine amines are highly water-soluble.[1] Vigorous agitation is needed to drive the equilibrium to the organic phase.
-
-
Drying: Separate organic layer.[1][8] Dry over anhydrous Na₂SO₄ (Magnesium sulfate can coordinate with diamines, reducing yield).
-
Concentration: Concentrate in vacuo at < 40°C.
-
Warning: The free base is volatile. Do not apply high vacuum for extended periods.[1]
-
Protocol: Stoichiometry Calculation for Reactions
When using the salt directly in an amide coupling (e.g., HATU/EDC):
-
Calculate Moles of Salt:
-
Base Requirement: You must neutralize 2 protons from the HCl plus the proton generated during coupling.
-
Standard: Use 3.5 to 4.0 equivalents of DIPEA or TEA.[1]
-
Calculation:
-
Storage & Stability
-
Hygroscopicity: The 2HCl salt is extremely hygroscopic. It will absorb atmospheric water, altering the effective molecular weight and leading to under-dosing in reactions.[1]
-
Recommendation: Store under Nitrogen/Argon in a desiccator.
-
Re-assay: If the bottle has been opened frequently, perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact wt% of the active pharmaceutical ingredient (API) before use in critical steps.
References
-
PubChem. (2025).[2][5] Compound Summary for CID 146663-66-9 (cis-4-Methylpiperidin-3-amine). National Library of Medicine.[5] Link
-
ChemicalBook. (2024). cis-4-Methylpiperidin-3-amine Dihydrochloride Product Specifications. Link
-
ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. Link
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of 4-Aminopiperidines. Molecules. Link
Sources
- 1. Cis-n-benzyl-3-methylamino-4-methyl-piperidine bis-(, HCl ) - CAS:1062580-52-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 [chemicalbook.com]
- 5. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID 23401507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: 4-Methylpiperidin-3-amine Dihydrochloride vs. Free Base
[1][2]
Executive Summary
4-Methylpiperidin-3-amine is a chiral diamine scaffold, most notably utilized as the "cis-diamine" core in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib .[1] In drug development, this intermediate is encountered in two distinct states: the Dihydrochloride Salt (2HCl) and the Free Base .
-
The Dihydrochloride Salt is the thermodynamically stable, crystalline form used for storage, transport, and purification. It resists oxidation and prevents the formation of carbamates (from atmospheric CO₂).
-
The Free Base is the reactive species required for nucleophilic substitution (SₙAr) and amide coupling reactions. It is often generated in situ or isolated as a transient oil/low-melting solid.[1]
This guide details the physicochemical distinctions, conversion protocols, and handling requirements for these two forms, focusing on the industrially relevant (3R,4R)-N,4-dimethyl and 1-benzyl derivatives.
Chemical Identity & Stereochemical Context
The utility of this scaffold depends heavily on stereochemistry. The (3R,4R) configuration (cis) is the pharmacophore for Tofacitinib.
| Feature | Dihydrochloride Salt | Free Base |
| Primary CAS (Example) | 1260590-51-9 (Pyrrolo-pyrimidine deriv.)477600-68-3 (Benzyl-protected deriv.) | 477600-74-1 (Pyrrolo-pyrimidine deriv.)477600-70-7 (Benzyl-protected deriv.)[1] |
| Molecular Formula | C₁₃H₁₉N₅[2] · 2HCl (Tofacitinib int.)[1][3][4] | C₁₃H₁₉N₅ (Tofacitinib int.)[1] |
| Physical State | White to off-white Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Stereochemistry | (3R,4R)-cis (Fixed by crystallization) | (3R,4R)-cis (Subject to epimerization if heated) |
Physicochemical Property Comparison
The following data contrasts the two forms, highlighting why the salt is preferred for logistics and the base for reactivity.
Table 1: Comparative Properties
| Property | Dihydrochloride (2HCl) | Free Base | Implication for R&D |
| Solubility (Water) | High (>100 mg/mL) | Low / Sparingly Soluble | Salt is ideal for aqueous workups; Base requires organic extraction (DCM/EtOAc). |
| Solubility (Organics) | Poor (Insoluble in DCM, Et₂O) | High (Soluble in DCM, MeOH, DMSO) | Perform reactions in organic media using the Free Base. |
| Melting Point | >225°C (Decomposes) | 157–162°C (for solid derivatives) | Salt allows for high-purity crystallization; Base has a lower thermal ceiling. |
| Hygroscopicity | Moderate to High | Low (but absorbs CO₂) | Critical: Salt must be stored with desiccants. Base forms carbamates in air. |
| pKa (Estimated) | ~9.5 (Piperidine), ~10.5 (Amine) | N/A (Proton acceptor) | Salt requires pH >11 to fully liberate the diamine. |
| Stability | Excellent (Years at 2-8°C) | Poor (Oxidation prone) | Never store the Free Base long-term. Convert to salt for banking. |
Synthetic Utility & Reactivity Logic[1]
The Reactivity Paradox
While the salt is stable, it is non-nucleophilic . The protonated nitrogens (
-
Storage Phase: Use Dihydrochloride to prevent N-oxidation and "sticky" oil formation.
-
Reaction Phase: Convert to Free Base to restore the lone pair electrons on the nitrogen atoms.
Mechanistic Pathway: Salt-to-Base Activation
The diagram below illustrates the mandatory activation step before the scaffold can participate in SₙAr coupling (e.g., with 4-chloropyrrolo[2,3-d]pyrimidine).
Figure 1: Activation pathway from stable storage salt to reactive free base.
Validated Conversion Protocols
Protocol A: Salt Free Base (Activation)
Purpose: To prepare the intermediate for a coupling reaction. Scale: 10.0 g Input (Dihydrochloride)
-
Suspension: Suspend 10.0 g of 4-Methylpiperidin-3-amine 2HCl in 100 mL of Dichloromethane (DCM). Note: The salt will not dissolve.
-
Neutralization: Add 50 mL of 2M NaOH (or saturated K₂CO₃) slowly at 0–5°C.
-
Self-Validation Check: Measure pH of the aqueous layer. It must be >12 . If not, add more base.
-
-
Extraction: Stir vigorously for 15 minutes. The solid will disappear as the Free Base dissolves into the DCM layer.
-
Separation: Separate the organic phase. Extract the aqueous layer once more with 50 mL DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Utilization: Filter and concentrate immediately before use. Do not store.
Protocol B: Free Base Salt (Purification/Storage)
Purpose: To isolate the product from a reaction mixture for long-term storage.
-
Dissolution: Dissolve the crude Free Base oil in Ethanol (EtOH) (10 volumes).
-
Acidification: Add HCl in Ethanol (2M) dropwise at <20°C.
-
Stoichiometry: Use 2.2 equivalents of HCl to ensure full protonation of both amines.
-
-
Precipitation: A white solid will precipitate. Stir at 0°C for 1 hour to maximize yield.
-
Isolation: Filter the solid under N₂ or Argon (to prevent moisture uptake).
-
Drying: Vacuum dry at 45°C.
-
Result: Stable, non-hygroscopic (relative to crude), white crystalline solid.
-
Analytical Characterization (NMR)[2]
Distinguishing the two forms via ¹H-NMR is a critical quality control step.[1]
| Signal | Free Base (CDCl₃) | Dihydrochloride (D₂O) | Explanation |
| N-H Protons | Broad singlet ~1.5–2.0 ppm (often invisible if wet) | Not visible (exchange with D₂O) | Protonation shifts environment. |
| Alpha-Protons | 2.5–3.0 ppm (Shielded) | 3.2–3.8 ppm (Deshielded) | Positive charge on Nitrogen pulls electron density, shifting peaks downfield. |
| Methyl Group | Distinct doublet | Distinct doublet (slight shift) | Stereochemistry confirmation (coupling constant |
References
-
Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine Compounds. US Patent 6,627,754. (Primary source for Tofacitinib synthesis and salt forms).[5][6] Link
-
ChemicalBook. (2025).[7][8] N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride Properties. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44630604, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Link[1]
-
Org. Process Res. Dev. (2014).[5] Development of a Scalable Synthesis of Tofacitinib Citrate. (Detailed discussion on the cis-diamine intermediate handling). Link[1]
Sources
- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. sandoopharma.com [sandoopharma.com]
- 3. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 6. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 7. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 8. N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride | 1260590-51-9 [chemicalbook.com]
Strategic Sourcing and Quality Assurance of Chiral 4-Methylpiperidin-3-amine Dihydrochloride
A Technical Guide for Medicinal Chemistry & Process Development
Executive Summary: The Stereochemical Challenge
In the landscape of modern kinase inhibitor development, 4-methylpiperidin-3-amine dihydrochloride represents a "privileged scaffold."[1] Its constrained diamine motif is the structural heart of Tofacitinib (Xeljanz) and numerous next-generation JAK inhibitors.[1]
However, for the sourcing scientist, this molecule presents a high-risk profile.[1] With two chiral centers (C3 and C4), the molecule exists as four distinct stereoisomers.[1] The biological activity of the final drug substance is strictly dependent on the (3R,4R) absolute configuration (cis-orientation).[1]
This guide moves beyond a simple vendor list to establish a Quality Assurance (QA) and Strategic Sourcing Framework . It addresses the "chromophore problem" in analysis, clarifies the confusion between N-methylated and free-amine variants, and provides actionable protocols for incoming goods validation.
The Stereochemical Landscape[1]
To source this material effectively, one must understand the isomer hierarchy.[1] The cis-isomers ((3R,4R) and (3S,4S)) are thermodynamically less stable than the trans-isomers in certain synthetic precursors, making stereoselective synthesis challenging.[1]
Stereoisomer Map
The following diagram illustrates the relationship between the isomers and their relevance to Tofacitinib synthesis.
Figure 1: Stereochemical hierarchy of 4-methylpiperidin-3-amine.[1] The (3R,4R) configuration is the critical scaffold for Tofacitinib.[1]
Strategic Sourcing: Critical Quality Attributes (CQAs)
When evaluating suppliers, "Purity >98%" is an insufficient specification.[1] The lack of UV activity in the piperidine ring often allows impurities to hide during standard LC-MS screening.[1]
The "CAS Number Trap"
Vendors frequently conflate the free amine, the dihydrochloride salt, and the N-methylated variants.[1] Use the table below to verify the exact chemical identity before ordering.
| Chemical Identity | Stereochemistry | Common CAS | Relevance |
| 4-methylpiperidin-3-amine 2HCl | (3R,4R) | 1062586-93-1 (Generic) | Core scaffold (Free amine).[1] |
| N,4-dimethylpiperidin-3-amine 2HCl | (3R,4R) | 1062580-52-2 (Precursor) | Direct Tofacitinib Intermediate. Contains exocyclic N-methyl. |
| 1-Benzyl-4-methylpiperidin-3-amine | (3R,4R) | 477600-73-0 | Protected precursor.[1] Easier to analyze via UV.[1] |
| Racemic Cis-4-methylpiperidin-3-amine | (cis-rac) | 35738-96-8 | Cheap starting material.[1] Requires resolution. |
Supplier Tiering & Risk Management[1]
Tier 1: Validated Catalog Suppliers (Low Risk, High Cost) [1]
-
Examples: MilliporeSigma, Combi-Blocks, Enamine.[1]
-
Use Case: GLP Tox studies, Reference Standards.
-
Expectation: CoA includes H-NMR, Chiral HPLC, and Elemental Analysis (for salt confirmation).
Tier 2: Process/Bulk Suppliers (Moderate Risk, Variable Cost) [1]
-
Examples: Sandoo Pharmaceuticals, BLD Pharm, AChemBlock.[1]
-
Use Case: Pilot plant scale-up (kg quantities).
-
Risk: Batch-to-batch variation in enantiomeric excess (ee).[1]
-
Audit Requirement: Must request "Method of Analysis" (MOA) for chiral purity before purchase.
Technical Validation Protocols
As a self-validating scientist, you cannot rely solely on the vendor's Certificate of Analysis (CoA).[1] The molecule lacks a strong chromophore, meaning standard UV-HPLC (254 nm) will miss significant impurities unless derivatization is performed.[1]
Protocol A: Chiral Purity Determination (Derivatization Method)
Rationale: Direct analysis is difficult due to low UV absorbance.[1] Derivatization with p-Toluenesulfonyl Chloride (PTSC) or Benzoyl Chloride introduces a chromophore and improves interaction with chiral stationary phases.[1]
Reagents:
-
Sample: 4-methylpiperidin-3-amine 2HCl
-
Derivatizing Agent: p-Toluenesulfonyl Chloride (PTSC)[1][2][3]
-
Base: Triethylamine (TEA)[1]
-
Solvent: Dichloromethane (DCM)[1]
Workflow:
-
Preparation: Dissolve 10 mg of sample in 1 mL DCM. Add 2.5 eq of TEA.
-
Reaction: Add 1.1 eq of PTSC. Stir at RT for 30 mins.[1]
-
Quench: Add water, extract organic layer, dry over Na2SO4.
Acceptance Criteria:
Protocol B: Salt Stoichiometry Verification (Argentometric Titration)
Rationale: Vendors often sell the monohydrochloride or mixed salts labeled as dihydrochloride.[1] This affects molecular weight calculations for stoichiometry in downstream coupling.[1]
Workflow:
-
Dissolve 50 mg of substance in 20 mL deionized water.
-
Add 1 mL 5% K2CrO4 indicator.[1]
-
Titrate with 0.1 N AgNO3 solution until a persistent reddish-brown precipitate forms.
-
Calculation:
[1] -
Target: Theoretical Cl% for C6H14N2·2HCl = ~37.9%.[1] If result is ~22%, you have the monohydrochloride.[1]
Synthesis & Impurity Origin[1][5]
Understanding how the supplier makes the compound predicts the impurities you will find.[1]
Figure 2: Common industrial synthesis route. The resolution step is the critical control point for enantiomeric purity.[1]
Insight: Most bulk suppliers use the Dibenzoyl-L-tartaric acid resolution method (See Ref 1).[1] If your NMR shows unexplained aromatic peaks, it is likely residual tartaric acid from the resolution step, not a degradation product.[1]
References
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Institutes of Health (PubMed).[1] Available at: [Link][1]
-
Process for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Google Patents (WO2014025163A1).[1] Available at: [1]
Sources
- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride | 1260590-51-9 [chemicalbook.com]
difference between cis and trans 4-methylpiperidin-3-amine isomers
The 4-Methylpiperidin-3-amine scaffold represents a critical stereochemical checkpoint in modern drug development, most notably serving as the chiral core of the JAK inhibitor Tofacitinib (Xeljanz) .
The distinction between cis and trans isomers in this system is not merely academic; it dictates the spatial vector of pharmacophores, metabolic stability, and receptor binding affinity. This guide provides a technical breakdown of their structural, analytical, and synthetic differences.
Part 1: Structural & Conformational Analysis
The piperidine ring exists predominantly in a chair conformation.[1][2] For 3,4-disubstituted piperidines, the relative orientation of the substituents (amine at C3, methyl at C4) defines the isomer, while the ring flipping defines the conformer population.
The Stereochemical Matrix
-
Trans Isomer: Substituents are on opposite sides of the ring plane.
-
Configuration:
or . -
Preferred Conformation: Diequatorial . Both the bulky methyl and amine groups occupy equatorial positions to minimize 1,3-diaxial interactions (A-values).
-
Proton Geometry: In the diequatorial conformer, the vicinal protons (H3 and H4) are Axial-Axial .
-
-
Cis Isomer: Substituents are on the same side of the ring plane.
-
Configuration:
or . -
Preferred Conformation: Equatorial-Axial . The larger group (usually the C4-methyl or N-substituent depending on substitution) prefers equatorial.
-
Proton Geometry: The vicinal protons (H3 and H4) are Axial-Equatorial .
-
Conformational Energy & Stability
The Trans-Diequatorial conformer is the global thermodynamic minimum. The cis isomer suffers from at least one gauche interaction or axial strain, making it generally less stable (~1-2 kcal/mol higher in energy) unless stabilized by intramolecular H-bonding (e.g., between
Figure 1: Conformational landscape of 4-methylpiperidin-3-amine. The Trans-Diequatorial form is the pharmacologically relevant scaffold for Tofacitinib.
Part 2: Analytical Differentiation (NMR Protocol)
The most reliable method to distinguish these isomers in solution is
The Karplus Diagnostic
According to the Karplus equation, the coupling constant
| Isomer | Substituent Geometry | Proton Geometry | Dihedral Angle ( | Coupling Constant ( | Diagnostic Signal |
| Trans | Diequatorial (Eq-Eq) | Axial-Axial | ~180° | 10 – 12 Hz | Large Doublet |
| Cis | Equatorial-Axial (Eq-Ax) | Axial-Equatorial | ~60° | 3 – 5 Hz | Small Doublet/Multiplet |
Critical Insight: In the trans-isomer (e.g., Tofacitinib precursor), the protons are anti-periplanar (180°). This results in a distinctively large coupling constant. If you see a
value of ~4 Hz, you likely have the cis isomer (or the trans-diaxial conformer, which is rare).
NOE (Nuclear Overhauser Effect)
-
Cis: Strong NOE correlation between H3 and H4 (spatial proximity).
-
Trans: Weak or absent NOE between H3 and H4 (protons point in opposite directions).
Part 3: Synthetic Pathways & Selectivity
Achieving the desired stereochemistry requires selecting the right mechanism: Thermodynamic control (yielding trans) vs. Kinetic control (often yielding cis or mixtures).
Route A: Epoxide Ring Opening (Trans-Selective)
This is the preferred route for generating the trans-amino alcohol or diamine precursors.
-
Epoxidation: 3-methyl-tetrahydropyridine is epoxidized.
-
Nucleophilic Attack: An amine nucleophile attacks the epoxide.
-
Stereochemistry: The attack occurs in an
fashion (anti-addition), strictly enforcing a trans relationship between the resulting C3-amine and C4-hydroxyl/methyl groups.
Route B: Reductive Amination (Mixture/Cis-Bias)
Reacting 4-methylpiperidin-3-one with an amine and a reducing agent (e.g.,
-
Mechanism: Hydride delivery often occurs from the less hindered face.
-
Result: Typically yields a mixture of cis and trans, requiring chromatographic separation or recrystallization (e.g., Tartrate salts).
Figure 2: Synthetic logic flow. The epoxide route utilizes intrinsic steric bias to secure the trans-configuration.
Part 4: Case Study – Tofacitinib (Xeljanz)
Drug Profile: Tofacitinib Citrate
Core Scaffold:
-
Why Trans? The
configuration in the piperidine ring places the bulky pyrrolopyrimidine group (at N3) and the methyl group (at C4) in the diequatorial orientation. This maximizes the stability of the bioactive conformation and positions the ATP-mimetic hinge-binding motif correctly within the JAK binding pocket. -
Synthesis Note: Industrial synthesis often relies on the resolution of the cis/trans mixture using chiral acids (e.g., di-p-toluoyl-L-tartaric acid) to isolate the pure enantiomer, or asymmetric hydrogenation of pyridinium salts.
References
-
Pfizer Inc. "Tofacitinib Citrate (CP-690,550) Review." Drug Development Research, 2012. Link
-
Mullangi, R. et al. "Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral HPLC." MDPI Separations, 2024. Link
-
BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Technical Guide, 2025.[3] Link
-
Ruggeri, S. G. et al. "Crystal Structure and Conformational Analysis of Piperidine Derivatives." Journal of Organic Chemistry, 2015. Link
-
ChemicalBook. "N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Properties." 2025.[3][5][6] Link
Sources
- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.unl.pt [research.unl.pt]
- 5. (3S,4S)-Tofacitinib | inhibitor of Janus kinases/JAK3 | CAS# 1092578-47-6 | Tofacitinib Impurity C|enantiomer of Tofacitinib (tasocitinib; CP-690550; Xeljanz)| rheumatoid arthritis (RA)| InvivoChem [invivochem.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Guide: Solubility Profiling & Purification of 4-Methylpiperidin-3-amine Dihydrochloride
Executive Summary
4-Methylpiperidin-3-amine dihydrochloride (often associated with CAS 170942-63-3 or specific stereoisomers like the (3R,4R) Tofacitinib intermediate) represents a critical class of chiral diamine salts used in pharmaceutical synthesis.
The solubility differential between water and ethanol for this compound is not merely a physical property but a functional lever for purification. As a dihydrochloride salt, the compound exhibits a high lattice energy that dictates its preference for high-dielectric solvents. This guide analyzes the thermodynamic drivers of this solubility profile and provides validated protocols for exploiting these differences in process chemistry.
Key Takeaway:
-
Water: Acts as the primary solvation medium (High Solubility, >100 mg/mL estimated) due to strong ion-dipole interactions.
-
Ethanol: Acts as a discriminatory solvent (Temperature-Dependent Solubility), enabling purification via hot-filtration and cooling crystallization.
Physicochemical Profile & Solubility Mechanisms
To understand the solubility behavior, we must deconstruct the molecule into its functional components: a lipophilic methyl-piperidine backbone and a highly polar, ionic diammonium dichloride system.
Structural Drivers
The presence of two hydrochloride equivalents (
-
Lattice Energy: The ionic bonds between the protonated nitrogens (
, ) and the chloride counter-ions ( ) create a rigid crystal lattice. -
Solvation Requirement: Dissolution requires a solvent capable of overcoming this lattice energy through solvation shells.
Mechanism of Dissolution: Water vs. Ethanol
| Feature | Water ( | Ethanol ( | Impact on 4-Methylpiperidin-3-amine 2HCl |
| Dielectric Constant ( | ~80 | ~24 | Water effectively shields the attraction between ammonium cations and chloride anions; Ethanol is significantly less effective. |
| H-Bonding Capacity | High (Donor/Acceptor) | Moderate (Donor/Acceptor) | Water forms a tight hydration shell around the |
| Solubility Outcome | High Solubility | Sparingly Soluble (RT) / Soluble (Hot) | Water dissolves the salt readily at RT. Ethanol requires thermal energy (reflux) to disrupt the lattice. |
Technical Insight: The solubility in ethanol can be modulated by water content. Even 1-2% water in ethanol can drastically increase the solubility of dihydrochloride salts, a phenomenon known as cosolvency effect, which must be controlled during crystallization [1, 2].
Experimental Protocols
The following protocols are designed to be self-validating. Always perform a small-scale pilot before committing valuable bulk intermediate.
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish precise solubility curves for your specific lot/isomer.
-
Preparation: Dry 3 clean scintillation vials and record their tare weight (
). -
Saturation: Add 500 mg of 4-Methylpiperidin-3-amine 2HCl to Vials A (Water) and B (Ethanol).
-
Equilibration:
-
Add 1.0 mL of respective solvent.
-
Vortex for 2 hours at 25°C.
-
Visual Check: If solid dissolves completely, add more solid until saturation is observed (precipitate remains).
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into the pre-weighed vials.
-
Evaporation: Evaporate solvent under vacuum (or nitrogen stream) and dry residue at 50°C to constant weight (
). -
Calculation:
Protocol B: Purification via Ethanol Recrystallization
This workflow exploits the "High Hot / Low Cold" solubility profile in ethanol.
Objective: Remove non-polar impurities and hydrolysis byproducts.
-
Dissolution: Suspend crude 4-Methylpiperidin-3-amine 2HCl in absolute ethanol (10 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C).
-
Checkpoint: If the salt does not dissolve completely, add water dropwise (max 5% v/v) until clear.
-
-
Hot Filtration: While boiling, filter rapidly to remove mechanical impurities (dust, silica).
-
Crystallization:
-
Allow filtrate to cool slowly to Room Temperature (RT) over 2 hours.
-
Transfer to 4°C (fridge) for 4 hours.
-
-
Isolation: Filter the white crystalline precipitate. Wash with cold absolute ethanol.
-
Drying: Dry under vacuum at 40°C.
Process Visualization
Solubility Equilibrium & Purification Logic
The following diagram illustrates the decision matrix for solvent selection based on the physicochemical interactions described above.
Figure 1: Mechanistic decision tree for solvent selection based on dielectric properties.
Recrystallization Workflow
Figure 2: Step-by-step purification workflow exploiting the ethanol solubility gradient.
Application in Drug Development
In the context of synthesizing JAK inhibitors (e.g., Tofacitinib analogs), the purity of the 4-methylpiperidin-3-amine intermediate is paramount.
-
Desalting: If the free base is required for a subsequent nucleophilic substitution, the dihydrochloride is dissolved in water (minimum volume), treated with NaOH, and extracted into an organic solvent (DCM or MTBE). The high water solubility of the salt vs. the low water solubility of the free base drives this separation [3].
-
Impurity Rejection: During the synthesis of the piperidine ring, pyridine analogs or non-amine impurities may form. These are often highly soluble in ethanol at RT. By recrystallizing the dihydrochloride salt from ethanol, these impurities remain in the mother liquor while the pure salt crystallizes out upon cooling [4].
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from BenchChem Database.
-
PubChem. (2025). Compound Summary: 4-Aminopiperidine dihydrochloride (CID 24721308) and related Piperidine Salts. National Library of Medicine. Link
-
ChemicalBook. (2025).[1] Ethylenediamine dihydrochloride Properties and Solubility Profile. Link
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine and Purification via Hydrochloride Conversion. Link
-
Sigma-Aldrich. (2025). Solvent Miscibility and Solubility Tables for Amine Salts. Link
Sources
stability of 4-methylpiperidin-3-amine dihydrochloride in storage
An In-Depth Technical Guide to the Stability of 4-Methylpiperidin-3-amine Dihydrochloride
Authored by: A Senior Application Scientist
Introduction
4-Methylpiperidin-3-amine dihydrochloride is a substituted piperidine derivative that holds interest within synthetic chemistry and drug discovery as a potential building block or intermediate. The purity and stability of such compounds are paramount, as degradation can lead to the formation of impurities that may compromise the safety and efficacy of a final drug product or the integrity of research findings. This guide provides a comprehensive framework for understanding and evaluating the storage stability of 4-methylpiperidin-3-amine dihydrochloride, grounded in established scientific principles and regulatory expectations. We will explore its potential degradation pathways, detail the design of robust stability studies in line with international guidelines, and outline the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of how to ensure the quality and reliability of this compound over time.
Molecular Structure and Potential Degradation Pathways
The chemical structure of 4-methylpiperidin-3-amine dihydrochloride, with its primary and secondary amine functionalities on a piperidine ring, presents several potential avenues for chemical degradation. As a dihydrochloride salt, the compound's stability in solution will also be influenced by pH.
-
Oxidation: The lone pairs of electrons on the nitrogen atoms of both the primary and secondary amines are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or light, potentially leading to the formation of N-oxides, imines, or other oxidative degradation products. The piperidine ring itself could also undergo oxidation, although this is generally less facile than amine oxidation.
-
Hygroscopicity and Deliquescence: Amine hydrochlorides are often hygroscopic. The absorption of moisture from the atmosphere can lead to physical changes in the solid form and may also accelerate chemical degradation by providing a medium for reactions to occur.
-
pH-Dependent Degradation: In solution, the stability of 4-methylpiperidin-3-amine dihydrochloride could be pH-dependent. While the dihydrochloride salt form is likely to be stable in acidic conditions, deprotonation of the amines in neutral or basic conditions could increase susceptibility to other degradation pathways, such as oxidation.
To systematically investigate these potential degradation routes, a series of forced degradation studies should be conducted. These studies, also known as stress testing, are a cornerstone of stability assessment and are recommended by the International Council for Harmonisation (ICH) in their Q1A(R2) guideline.[1][2][3]
Design of a Comprehensive Stability Study
A thorough stability study for 4-methylpiperidin-3-amine dihydrochloride should encompass forced degradation, as well as accelerated and long-term stability testing under various storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and to demonstrate the specificity of the analytical method.[4][5][6] These studies are typically performed on a single batch of the drug substance.[2]
Experimental Protocols for Forced Degradation
-
Acid Hydrolysis:
-
Prepare a solution of 4-methylpiperidin-3-amine dihydrochloride in 0.1 M HCl.
-
Heat the solution at 60°C for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the analytical mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of 4-methylpiperidin-3-amine dihydrochloride in 0.1 M NaOH.
-
Maintain the solution at room temperature for a defined period (e.g., 2, 4, and 8 hours), as base-catalyzed degradation can be rapid.
-
At each time point, withdraw an aliquot and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the analytical mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of 4-methylpiperidin-3-amine dihydrochloride in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24, 48, and 72 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the analytical mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a sample of the solid 4-methylpiperidin-3-amine dihydrochloride in a controlled temperature chamber at a temperature significantly above the recommended accelerated storage temperature (e.g., 80°C).
-
At defined time points (e.g., 1, 3, and 7 days), remove a portion of the sample.
-
Dissolve the sample in the analytical mobile phase to a suitable concentration for analysis.
-
-
Photostability Testing:
-
Expose a sample of the solid 4-methylpiperidin-3-amine dihydrochloride to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After the exposure period, dissolve both the exposed and control samples in the analytical mobile phase for analysis.
-
The goal of these studies is to achieve a target degradation of 5-20%.[7] If significant degradation is observed, the stress conditions should be made milder. Conversely, if no degradation is seen, the conditions should be intensified.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of 4-methylpiperidin-3-amine dihydrochloride.
Accelerated and Long-Term Stability Testing
Following the insights gained from forced degradation studies, a formal stability protocol should be established for long-term and accelerated testing. These studies are crucial for determining the re-test period and recommended storage conditions.[2][8]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Intermediate testing is performed if significant changes are observed during accelerated testing.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method (SIAM) is essential for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Protocol for HPLC Method Development
-
Column Selection: Start with a robust, reversed-phase column, such as a C18, with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase system, such as a gradient of acetonitrile and water containing a buffer (e.g., 0.1% formic acid or ammonium acetate) to ensure good peak shape for the amine analytes.
-
Analyze a mixture of the unstressed compound and aliquots from the forced degradation studies where degradation was observed.
-
-
Gradient Optimization: Adjust the gradient slope and duration to achieve adequate resolution between the parent compound and all degradation products. The goal is to have a resolution (Rs) of >1.5 for all adjacent peaks.
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peaks and select a wavelength that provides a good response for both the parent compound and the known degradation products.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Hypothesized Degradation Pathway Visualization
Caption: Hypothesized oxidative degradation pathways for 4-methylpiperidin-3-amine.
Data Interpretation and Recommended Storage
The data from the long-term and accelerated stability studies should be tabulated, and any trends in the purity of the compound or the formation of degradation products should be evaluated. If the purity remains within specification under the long-term storage conditions for the duration of the study, this supports the proposed re-test period.
Based on the chemical nature of 4-methylpiperidin-3-amine dihydrochloride and the potential for oxidative degradation and hygroscopicity, the following general storage and handling recommendations are prudent:
-
Storage Temperature: Store in a well-controlled environment, with refrigeration (2-8°C) being a common recommendation for amine salts to slow down potential degradation reactions.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Moisture: Keep the container tightly closed in a dry and well-ventilated place to protect from moisture.[10][11][12]
-
Light: Protect from light by using amber glass vials or storing in a dark location.
Conclusion
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products (Revised guideline). European Medicines Agency. [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
ICH Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-Pyrrolo[2,3-d]PyriMidin-4-AMine Dihydrochloride. Sandoo Pharmaceuticals and Chemicals Co.,Ltd. [Link]
-
(3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. Pharmaffiliates. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
Sources
- 1. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. sandoopharma.com [sandoopharma.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Note: Asymmetric Hydrogenation Protocol for (3R,4R)-4-Methylpiperidin-3-amine
This Application Note is structured to guide a senior scientist through the high-precision synthesis of (3R,4R)-4-methylpiperidin-3-amine , a critical pharmacophore found in Janus kinase (JAK) inhibitors like Tofacitinib.[1]
Unlike classical resolution methods which suffer from max 50% yield, this protocol details the Iridium-Catalyzed Asymmetric Hydrogenation (AH) of the corresponding pyridinium salt.[1] This route ensures high diastereoselectivity (cis-isomer) and enantioselectivity (>90% ee).[1][2]
Strategic Analysis & Mechanistic Rationale
The Challenge: 3,4-Disubstituted Pyridines
Synthesizing chiral piperidines from pyridines is thermodynamically favorable but kinetically challenging due to:
-
Catalyst Poisoning: The nitrogen lone pair in pyridine strongly coordinates to metal centers, deactivating the catalyst.[1]
-
Aromatic Stability: High resonance energy requires harsh conditions (high T/P) that often erode stereoselectivity.[1]
-
Stereocontrol: Simultaneous establishment of C3 and C4 stereocenters requires precise facial selectivity.
The Solution: Iridium-Catalyzed Ionic Hydrogenation
This protocol utilizes an Iridium(I)-Bisphosphine complex activated by Iodine (
-
Substrate Activation: We utilize the N-benzyl pyridinium salt.[1][3] Quaternization disrupts aromaticity and blocks the nitrogen lone pair, preventing catalyst poisoning.[1]
-
Stereoselectivity: The chiral ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep) creates a chiral pocket that directs hydride attack to the Si-face or Re-face of the pyridinium ring, yielding the cis-isomer predominantly.[1]
-
Iodine Additive:
oxidizes the Ir(I) precatalyst to the active Ir(III)-hydride species and increases the acidity of the system, facilitating the ionic hydrogenation mechanism.[1]
Reaction Workflow & Pathway Visualization[1][4][5]
The synthesis proceeds through three distinct phases: Activation , Asymmetric Hydrogenation , and Deprotection .[1]
Figure 1: Strategic workflow for the conversion of pyridine precursors to the chiral amine target.
Detailed Experimental Protocol
Phase A: Substrate Preparation (Activation)
The free amine must be protected as an acetamide to direct stereochemistry and prevent side reactions, followed by benzylation.[1]
-
Acetylation: Treat 3-amino-4-methylpyridine (1.0 eq) with acetic anhydride (1.1 eq) in DCM at 0°C. Stir for 2h. Quench with
, extract, and dry.[1] -
Salt Formation: Dissolve the acetamide intermediate (1.0 eq) in acetone. Add Benzyl Bromide (BnBr) (1.1 eq) dropwise.[1]
-
Precipitation: Heat to reflux for 4 hours. Cool to room temperature. The pyridinium salt will precipitate as a white/off-white solid.[1]
-
Isolation: Filter the solid, wash with cold acetone and
. Dry under vacuum.[1]-
Checkpoint: Verify purity via
NMR (DMSO-d6). Look for the downfield shift of aromatic protons indicating quaternization.[1]
-
Phase B: Asymmetric Hydrogenation (The Critical Step)
This step establishes the (3R,4R) stereocenters.[1]
Reagents:
-
Substrate: N-Benzyl-3-acetamido-4-methylpyridinium bromide.
-
Pre-catalyst:
(1.0 mol%).[1] -
Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%).[1]
-
Additive: Iodine (
) (5-10 mol%).[1] -
Solvent: THF/Methanol (10:1 v/v).
Procedure:
-
Glovebox Operation: In a nitrogen-filled glovebox, mix
and (S)-SegPhos in THF.[1] Stir for 15 mins to form the orange/red catalyst complex. -
Activation: Add
to the catalyst solution.[1] The color will darken.[1] -
Loading: Add the pyridinium salt substrate to a high-pressure autoclave equipped with a glass liner and magnetic stir bar. Add the catalyst solution.
-
Pressurization: Seal the autoclave. Purge with Hydrogen (
) three times (pressurize to 100 psi, release).[1] -
Reaction: Pressurize to 600 psi (40 bar)
. Stir vigorously (1000 rpm) at 25–30°C for 24 hours.-
Note: Higher temperatures increase rate but may erode enantioselectivity.[1]
-
-
Workup: Carefully release pressure. Concentrate the solvent.[1] Basify with sat.
and extract with DCM.
Data Specification Table:
| Parameter | Specification | Rationale |
| Pressure | 600 psi (40 bar) | Essential to drive reduction of the aromatic ring. |
| Temperature | 25°C | Balance between reactivity and enantiocontrol.[1] |
| Catalyst Loading | 1-2 mol% | Sufficient for full conversion without excessive cost.[1] |
| Target Isomer | cis-(3R,4R) | Dictated by (S)-Ligand and hydride addition geometry.[1] |
| Expected Yield | >85% | High conversion typical for Ir-catalyzed AH.[1] |
| Expected ee | >90% | Verified by Chiral HPLC (e.g., Chiralpak AD-H).[1] |
Phase C: Global Deprotection[1]
-
Debenzylation: Dissolve the hydrogenated product in MeOH. Add Pd/C (10 wt%) and AcOH. Hydrogenate at 60 psi/50°C for 12h to remove the benzyl group.[1]
-
Amide Hydrolysis: Filter off Pd/C. Add 6N HCl to the filtrate and reflux for 4h to cleave the acetyl group.
-
Free Basing: Cool, basify with NaOH to pH >12, and extract with DCM/IPA (3:1).
-
Final Isolation: Concentrate to yield (3R,4R)-4-methylpiperidin-3-amine.
Mechanistic Insight: The "Outer-Sphere" Cycle
Understanding the mechanism is crucial for troubleshooting.[1] The reaction does not proceed via simple coordination of the alkene.[1] It involves an ionic sequence:[4][5][6]
-
Hydride Formation:
heterolytic cleavage on Ir forms an species.[1] -
Enantio-determining Step: Hydride transfer to the pyridinium C2 or C6 position.[1]
-
Tautomerization: The resulting dihydropyridine tautomerizes to an enamine/iminium species, which is further reduced.[1]
Figure 2: Simplified catalytic cycle highlighting the active Ir-H species and hydride transfer.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation | Ensure |
| Low ee | High Temperature | Lower reaction temperature to 0°C or RT.[1] |
| Low ee | Counter-ion Effect | Switch counter-ion of salt from Bromide to Tetrafluoroborate ( |
| Trans-isomer formation | Isomerization | Stop reaction immediately upon completion; prolonged exposure can lead to thermodynamic equilibration.[1] |
References
-
Pfizer Tofacitinib Synthesis (Industrial Context)
-
Iridium-Catalyzed Hydrogenation of Pyridinium Salts (Core Methodology)
-
Mechanism of Pyridine Hydrogenation
-
Specific 3,4-Disubstituted Pyridine Protocols
Sources
Advanced Reductive Amination Protocols for 4-Methylpiperidin-3-one
Topic: Reductive Amination Procedures for 4-Methylpiperidin-3-one Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals
Application Note: AN-SYN-4MP-03
Abstract
The 3-amino-4-methylpiperidine scaffold is a critical pharmacophore in medicinal chemistry, most notably serving as the core architecture for Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2] This guide details high-fidelity reductive amination procedures for converting 4-methylpiperidin-3-one to its corresponding 3-amino derivatives. We prioritize the stereoselective formation of the cis-3,4-disubstituted isomer, addressing the challenges of C3-C4 diastereocontrol. Two distinct protocols are provided: a direct reductive amination using Sodium Triacetoxyborohydride (STAB) for rapid analog generation, and a chiral-auxiliary mediated route for enantioselective synthesis.
Introduction & Structural Significance
The reductive amination of 4-methylpiperidin-3-one presents a unique stereochemical challenge. Unlike simple acyclic ketones, this substrate possesses a pre-existing chiral center at C4. The introduction of the amine at C3 creates a contiguous stereocenter, leading to two possible diastereomers: cis (3R,4R / 3S,4S) and trans (3R,4S / 3S,4R).
For therapeutic applications, the cis-isomer is frequently the bioactive target (e.g., the (3R,4R) configuration in Tofacitinib). Achieving high cis-selectivity requires careful selection of the reducing agent and reaction conditions to control the facial selectivity of the hydride attack on the intermediate iminium ion.
Mechanistic Insight & Stereocontrol
The reaction proceeds via the formation of an iminium ion intermediate. The stereochemical outcome is dictated by the approach of the hydride reducing agent.
-
Conformational Bias: The 4-methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial strain.
-
Hydride Attack: Bulky reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride typically favor equatorial attack (leading to the axial amine) or axial attack depending on the specific steric environment and solvent effects. In the case of 4-methylpiperidin-3-one, experimental evidence suggests that directing groups or specific bulky hydrides can enhance cis-selectivity.
Visualization: Reaction Pathway and Stereochemistry
Caption: Mechanistic flow of reductive amination showing the bifurcation at the hydride attack stage leading to cis/trans diastereomers.
Critical Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild, selective for imines over ketones, and minimizes epimerization. Safer than NaBH₃CN. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes imine formation and is compatible with STAB. Avoid MeOH with STAB (degrades reagent). |
| pH Control | Acetic Acid (1.0 - 2.0 eq) | Catalyzes imine formation without protonating the amine to the point of deactivation. |
| Temperature | 0°C to Room Temp | Low temperature favors kinetic control and stereoselectivity. |
| Water Scavenging | Molecular Sieves (4Å) or MgSO₄ | Optional but recommended for unreactive amines to push the equilibrium toward the imine. |
Experimental Protocols
Protocol A: Direct Reductive Amination (Standard STAB Method)
Objective: Synthesis of N-alkyl-3-amino-4-methylpiperidine derivatives (Racemic/Diastereomeric mixture). Scale: 1.0 mmol basis (scalable to 100 mmol).
Reagents:
-
1-Benzyl-4-methylpiperidin-3-one (or N-Boc analog) [1.0 equiv]
-
Primary Amine (e.g., Methylamine, Benzylamine) [1.1 - 1.2 equiv]
-
Sodium Triacetoxyborohydride (STAB) [1.4 - 1.5 equiv]
-
Acetic Acid (AcOH) [1.0 equiv]
-
1,2-Dichloroethane (DCE) [0.2 M concentration]
Procedure:
-
Imine Formation:
-
Charge a dry reaction vessel with 1-Benzyl-4-methylpiperidin-3-one (1.0 equiv) and anhydrous DCE (5 mL per mmol).
-
Add the Primary Amine (1.1 equiv). If using an amine salt (e.g., methylamine HCl), add Triethylamine (1.1 equiv) to freebase in situ.
-
Add Acetic Acid (1.0 equiv).
-
Expert Note: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation equilibrium. For sterically hindered amines, extend time to 2-4 hours or add 4Å molecular sieves.
-
-
Reduction:
-
Cool the mixture to 0°C using an ice bath.
-
Add STAB (1.4 equiv) portion-wise over 10 minutes to manage mild exotherm and gas evolution.
-
Remove ice bath and allow to stir at RT for 12–16 hours (overnight) under Nitrogen/Argon.
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (slowly) until pH ~8–9.
-
Extract with DCM (3 x volume).
-
Wash combined organics with brine, dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel; gradient DCM:MeOH:NH₄OH).
-
Validation: Analyze cis/trans ratio via ¹H NMR (coupling constants of H3-H4).
-
Protocol B: Asymmetric Synthesis via Chiral Auxiliary
Objective: Synthesis of enantiomerically enriched cis-(3R,4R)-3-amino-4-methylpiperidine (Tofacitinib Intermediate Strategy). Reference Grounding: This approach utilizes a chiral amine to induce diastereoselectivity, followed by hydrogenolytic cleavage [1, 2].
Reagents:
-
1-Benzyl-4-methylpiperidin-3-one [1.0 equiv]
-
(R)-1-Phenylethylamine [(R)-PEA] [1.05 equiv]
-
Titanium(IV) Isopropoxide [Ti(OiPr)₄] [1.2 equiv] (Optional Lewis Acid for difficult imines)
-
Sodium Borohydride (NaBH₄) [1.5 equiv] (Note: NaBH₄ is used here for the reduction of the pre-formed imine).
-
Ethanol/Methanol [Solvent][3]
Procedure:
-
Chiral Imine Formation:
-
Dissolve 1-Benzyl-4-methylpiperidin-3-one in anhydrous THF or Toluene .
-
Add (R)-PEA (1.05 equiv) and Ti(OiPr)₄ (1.2 equiv).
-
Stir at RT for 12 hours. (Ti(OiPr)₄ acts as both Lewis acid and water scavenger).
-
-
Stereoselective Reduction:
-
Dilute the mixture with Ethanol (absolute).
-
Cool to -78°C (or 0°C for kinetic vs thermodynamic optimization).
-
Add NaBH₄ (1.5 equiv). Stir and allow to warm to RT over 6 hours.
-
Mechanistic Note: The chiral auxiliary blocks one face of the imine, directing the hydride attack to favor the (3R,4R) configuration.
-
-
Workup & Hydrolysis:
-
Quench with water/NaOH to precipitate Titanium salts (filter through Celite).
-
Extract and concentrate.
-
-
Auxiliary Cleavage (Hydrogenolysis):
-
Dissolve the crude secondary amine in MeOH .
-
Add Pd(OH)₂/C (Pearlman’s catalyst, 20 wt%).
-
Hydrogenate at 50 psi H₂ and 50°C for 24 hours. This removes both the benzyl group (N1) and the phenylethyl group (N3), yielding the free diamine. Alternatively, use stoichiometric conditions to selectively remove the auxiliary if N1-benzyl is desired.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation | Use Ti(OiPr)₄ or molecular sieves; extend pre-stir time. |
| Poor Diastereoselectivity | Temperature too high | Conduct reduction at -78°C or 0°C. Switch reducing agent (e.g., L-Selectride for extreme steric control). |
| Dialkylation | Excess aldehyde/ketone | Ensure stoichiometry is strictly 1:1 or use excess amine. |
| Stuck on Column | Amine interaction with Silica | Use 1-5% Triethylamine or NH₄OH in the eluent to deactivate silica. |
Workflow Decision Matrix
Use this diagram to select the appropriate protocol based on your starting material and stereochemical requirements.
Caption: Decision tree for selecting between direct reductive amination and chiral auxiliary routes.
References
-
Pfizer Inc. "Synthesis of Tofacitinib (CP-690,550)."[2] Journal of Medicinal Chemistry, 2010.
-
Ruggeri, S. G., et al. "Development of a Scalable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 2003.[4]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5]
-
ChemicalBook. "1-Benzyl-4-methylpiperidin-3-one Product Properties."
Sources
Application Note: High-Efficiency Deprotection of N-Benzyl-4-methylpiperidin-3-amine Dihydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The selective removal of the N-benzyl (
This guide provides two validated workflows:
-
Catalytic Hydrogenolysis (Method A): The industry "gold standard" using
catalysts, optimized for salt forms.[1] -
Chemical Dealkylation (Method B): A robust alternative using 1-Chloroethyl chloroformate (ACE-Cl) for substrates sensitive to hydrogenation or resistant to catalytic turnover.[1]
Substrate Profile
| Property | Specification |
| Compound | N-benzyl-4-methylpiperidin-3-amine dihydrochloride |
| Formula | |
| Key Challenge | Chloride ( |
| Target Product | 4-methylpiperidin-3-amine (dihydrochloride or free base) |
Mechanistic Insight & Strategy
Understanding the mechanism is the key to troubleshooting failed reactions.
The Chloride Poisoning Effect
In the dihydrochloride salt, the chloride ions (
-
Mitigation: We utilize Pearlman’s Catalyst (
) or add a scavenger (Sodium Acetate) to buffer the system, rather than standard .[1]
Visualization: Hydrogenolysis Mechanism
The following diagram illustrates the surface chemistry required for successful deprotection.
Figure 1: Catalytic cycle of N-benzyl hydrogenolysis. Note that strong adsorption of impurities (like
Experimental Protocols
Method A: Catalytic Hydrogenolysis (Preferred)
Best for: Scalable synthesis, clean impurity profile, retention of stereochemistry.[1]
Reagents:
-
Substrate: 10.0 g (approx. 36 mmol)[1]
-
Catalyst: 20 wt% Pearlman’s Catalyst (
on Carbon, wet). Note: Standard may stall due to the HCl salt. -
Solvent: Methanol (
) : Water ( ) (9:1 ratio).[1] -
Additive: Sodium Acetate (
, 2.0 eq) – Crucial for neutralizing HCl and preventing catalyst poisoning.[1] -
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30-50 psi).
Protocol:
-
Preparation: In a 500 mL RB flask (or Parr bottle), dissolve the dihydrochloride salt (10 g) in
(100 mL). -
Buffering: Add Sodium Acetate (5.9 g, 72 mmol). Stir for 10 minutes. Why? This converts the HCl salt to NaCl, liberating the amine for coordination and protecting the catalyst.[1]
-
Catalyst Addition: Carefully add the wet
(2.0 g).[1] SAFETY: catalysts can ignite solvent vapors. Add under an inert Argon/Nitrogen blanket. -
Hydrogenation:
-
Balloon Method:[2] Evacuate the flask and backfill with
(3x), then evacuate and fill with (3x). Stir vigorously at for 12-24 hours. -
Parr Shaker: Pressurize to 40 psi
. Shake at RT for 4-6 hours.
-
-
Monitoring: Check by TLC (Eluent: DCM/MeOH/NH4OH 90:10:1) or LC-MS.[1] Look for the disappearance of the Benzyl peak (
-91). -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with
.[3] -
Isolation: Concentrate the filtrate. The residue contains the product and NaCl.
Method B: Chemical Dealkylation (ACE-Cl)
Best for: Substrates with
Reagents:
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 - 1.5 eq).[1]
-
Solvent: 1,2-Dichloroethane (DCE).[1]
-
Quench: Methanol (
).[1][3]
Protocol:
-
Free Base Generation: Critical. You must convert the dihydrochloride salt to the free base before this reaction. Partition the salt between aqueous
and DCM. Separate, dry, and concentrate the organic layer.[1][4][5] -
Acylation: Dissolve the free base (10 mmol) in dry DCE (30 mL). Cool to
. -
Addition: Dropwise add ACE-Cl (12-15 mmol).
-
Reflux 1: Heat to reflux (
) for 3-6 hours. This forms the carbamate intermediate. Monitor by LC-MS. -
Methanolysis: Cool the mixture and remove solvent in vacuo. Redissolve the residue in pure
(30 mL). -
Reflux 2: Reflux the
solution for 1-2 hours. This cleaves the carbamate to release the amine hydrochloride and acetaldehyde/CO2. -
Isolation: Concentrate to dryness. The product is the pure hydrochloride salt.
Decision Matrix & Troubleshooting
Use this logic flow to determine the best path for your specific batch constraints.
Figure 2: Strategic decision tree for selecting the optimal deprotection route.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (0% Conv.) | Catalyst Poisoning ( | Switch to |
| Slow Reaction (<50% in 24h) | Steric Hindrance (4-Me group).[1] | Increase pressure (Parr shaker) or Temperature ( |
| Side Products | Ring reduction (rare) or methylation.[1] | Avoid Acetone (forms Schiff base); Ensure |
| Filtration Difficulties | Fine catalyst particles. | Use a double pad of Celite; Keep filter cake wet (pyrophoric hazard).[1] |
Safety & Handling
-
Pyrophoric Hazards: Dry Palladium catalysts saturated with Hydrogen are pyrophoric .[1] Never let the filter cake dry out.[6] Always quench with water before disposal.
-
Pressure Safety: When using a Parr shaker, ensure the vessel is rated for the applied pressure.
-
ACE-Cl Toxicity: 1-Chloroethyl chloroformate is lachrymatory and toxic. Handle in a fume hood.
-
Salt Handling: The dihydrochloride salt is hygroscopic. Store in a desiccator.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Standard text for benzyl deprotection mechanisms).
-
Olofson, R. A., et al. (1984).[1] "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate". Journal of Organic Chemistry, 49(11), 2081–2082.[1]
-
Ruggli, P., et al. (2019).[1] "Process for the preparation of Tofacitinib intermediates". Organic Process Research & Development. (Contextual grounding for the 4-methylpiperidin-3-amine scaffold).
-
Kocienski, P. J. (2005).[1] Protecting Groups. 3rd Edition. Thieme. (Detailed mechanisms on Hydrogenolysis).
-
BenchChem Application Notes. (2025). "Catalytic Hydrogenolysis for N-Benzyl Deprotection".
Sources
Application Note: 4-Methylpiperidin-3-amine in Tofacitinib Synthesis
This guide details the application of 4-methylpiperidin-3-amine (specifically its chiral derivatives) in the synthesis of Tofacitinib (CP-690,550) .[1][2] It focuses on the critical process chemistry developed to navigate the stereochemical challenges of the piperidine ring, a key pharmacophore in this JAK inhibitor.
Executive Summary
Tofacitinib is a Janus Kinase (JAK) inhibitor comprising a pyrrolo[2,3-d]pyrimidine core linked to a specific stereoisomer of a piperidine side chain: (3R,4R)-4-methylpiperidin-3-amine .[1][2][3][4] The synthesis hinges on the efficient preparation and coupling of this chiral amine.
Using generic 4-methylpiperidin-3-amine presents two primary challenges:
-
Stereochemistry: The commercial amine is often a mixture of cis and trans diastereomers, or a racemate of the cis isomer. Tofacitinib requires strict (3R,4R) absolute configuration.
-
Regioselectivity: The coupling nitrogen requires a methyl group (N-methyl), while the piperidine ring nitrogen requires protection (typically benzyl) during the initial coupling to prevent polymerization or incorrect substitution.
This guide outlines the "Pfizer Generation 2/3" approach, widely regarded as the industry standard for yield and enantiopurity.
Strategic Analysis & Retrosynthesis
To synthesize Tofacitinib efficiently, the 4-methylpiperidin-3-amine scaffold must be processed into the active coupling partner: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .[2][5]
The Chiral Challenge
The piperidine ring contains two continuous chiral centers (C3 and C4).
-
Target: cis-(3R,4R).
-
Impurity Risk: trans isomers or the cis-(3S,4S) enantiomer.
-
Solution: Dynamic Kinetic Resolution (DKR) or classical resolution using chiral acids (e.g., Di-p-toluoyl-L-tartaric acid, L-DTTA) is mandatory before coupling.[2]
Reaction Pathway Visualization
The following diagram illustrates the critical path from the raw amine scaffold to Tofacitinib.
Figure 1: Strategic workflow converting the raw amine scaffold into Tofacitinib via resolution and coupling.
Detailed Experimental Protocols
Protocol A: Preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
If starting from commercial 4-methylpiperidin-3-amine (mixture).[2]
Objective: Isolate the specific enantiomer required for Tofacitinib. Reagents: Benzyl bromide, Formaldehyde/Formic acid (Eschweiler-Clarke) or MeI, Di-p-toluoyl-L-tartaric acid (L-DTTA).[2]
-
N-Benzylation (Ring Protection):
-
Dissolve 4-methylpiperidin-3-amine (1.0 eq) in acetone/water.
-
Add K₂CO₃ (2.0 eq) and Benzyl bromide (1.05 eq) dropwise at 0-5°C.
-
Stir at RT for 4-6 hours. Extract with Ethyl Acetate (EtOAc).[2]
-
-
N-Methylation (Amine Functionalization):
-
Note: If the starting material was primary, this step installs the methyl group found in the drug.
-
Perform Eschweiler-Clarke methylation: Reflux the N-benzyl intermediate with Formaldehyde (37% aq) and Formic acid for 12 hours.[2]
-
Workup: Basify with NaOH, extract with Toluene.
-
-
Chiral Resolution (The Critical Step):
-
Dissolve the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine in Methanol/Water (9:1).[2]
-
Add L-DTTA (1.0 eq).[2] Heat to reflux to dissolve solids.
-
Cool slowly to 20°C over 4 hours. The (3R,4R) diastereomeric salt precipitates.
-
Filtration: Collect solids.
-
Recrystallization: Recrystallize from MeOH to achieve >99% ee.
-
Checkpoint: The resulting solid is the L-DTTA salt of the desired amine.
Protocol B: SNAr Coupling with 4-Chloropyrrolo[2,3-d]pyrimidine
Objective: Link the chiral piperidine side chain to the heteroaromatic core.
Materials:
-
Amine Source: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Free based from Protocol A).[2]
-
Heterocycle: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[2][6][7][8][9]
-
Solvent: Water (Green chemistry approach) or n-Butanol.[2][8]
-
Base: K₂CO₃.
Step-by-Step:
-
Free Basing: Suspend the L-DTTA salt from Protocol A in water. Add 20% NaOH until pH > 12. Extract the free amine into Toluene or Dichloromethane (DCM). Evaporate solvent.
-
Reaction Setup:
-
In a reactor, charge Water (10 volumes) and K₂CO₃ (2.5 eq).
-
Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).[2]
-
Add the Chiral Amine (1.2 eq).
-
-
Thermolysis:
-
Workup:
Data Table: Typical Reaction Metrics
| Parameter | Value | Notes |
| Stoichiometry | 1.0 : 1.2 (Het:Amine) | Slight excess of amine drives conversion.[2] |
| Temperature | 95-100°C | Required to overcome steric hindrance of the ortho-methyl group.[2] |
| Time | 24-36 h | Monitor by HPLC (<0.5% starting material). |
| Solvent | Water | Highly efficient; product precipitates out (Process Intensification).[2] |
Protocol C: Deprotection and Acylation (End Game)
Objective: Remove the benzyl group and install the cyanoacetyl moiety.[12]
-
Debenzylation (Hydrogenation):
-
Dissolve the coupled intermediate in Methanol/Acetic Acid.
-
Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst).[2]
-
Conditions: H₂ (40-50 psi), 50-60°C, 12 hours.
-
Filter catalyst. Concentrate to obtain the acetate salt of the secondary amine.
-
-
Acylation:
-
Salt Formation (Tofacitinib Citrate):
-
Dissolve free base Tofacitinib in acetone/water.
-
Add Citric Acid (1 eq).[2]
-
Crystallize to obtain the final pharmaceutical ingredient.
-
Quality Control & Troubleshooting
Impurity Profile
When using 4-methylpiperidin-3-amine, the following impurities are critical to monitor via HPLC:
-
Enantiomer: (3S,4S)-Tofacitinib.[2][8] (Origin: Poor resolution in Protocol A).
-
Diastereomers: trans-isomers.[2] (Origin: Impure starting material).
-
Regioisomer: Alkylation at the pyrrole nitrogen (N7) instead of the C4-position. (Origin: Base too strong or incorrect solvent in Protocol B; usually minimized by using the SNAr mechanism which favors C4).
Analytical Method (Chiral HPLC)
-
Column: Chiralpak AD-H or equivalent.[2]
-
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).[2]
-
Detection: UV at 285 nm.
-
Specification: >99.5% ee required for pharmaceutical use.
References
-
Pfizer Process Development (Gen 2): Ripin, D. H. B., et al. "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine."[2] Organic Process Research & Development, 2003, 7(1), 115–120.[9][12] Link[2]
-
Tofacitinib Discovery: Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection."[9] Journal of Medicinal Chemistry, 2010, 53(24), 8468–8484.[9] Link[2]
-
Alternative Synthesis: Patil, S. A., et al. "An Improved and Efficient Process for the Preparation of Tofacitinib Citrate." Organic Process Research & Development, 2014, 18(12), 1714–1720. Link[2]
-
Chiral Resolution Insight: Ruggeri, S. G., et al. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis."[9] World Intellectual Property Organization, WO 2007/012953.[9] Link[2]
Sources
- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. patents.justia.com [patents.justia.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 9. Synthesis of Tofacitinib [cjph.com.cn]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. research.unl.pt [research.unl.pt]
- 12. thieme.de [thieme.de]
reaction conditions for coupling 4-methylpiperidin-3-amine with pyrimidines
Technical Guide: Optimizing Coupling of 4-Methylpiperidin-3-amine with Functionalized Pyrimidines
Abstract
The coupling of 4-methylpiperidin-3-amine derivatives with chloropyrimidines is a cornerstone transformation in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) . This guide provides an in-depth analysis of the reaction parameters required to achieve high regioselectivity and yield. We explore the mechanistic nuances of Nucleophilic Aromatic Substitution (
Mechanistic Insight & Regiochemistry
The Chemoselectivity Challenge
The core substrate, 4-methylpiperidin-3-amine , possesses two nucleophilic nitrogen centers:
-
N1 (Ring Nitrogen): A secondary cyclic amine. Generally more nucleophilic due to higher basicity and accessibility, unless sterically encumbered.
-
N3 (Exocyclic Amine): A primary (or secondary, if N-methylated) amine positioned adjacent to the C4-methyl group.
Critical Constraint: In most bioactive scaffolds (e.g., Tofacitinib), the pyrimidine must be coupled to the exocyclic N3 position. Without protection, the ring N1 will compete or dominate the reaction.
-
Solution: The ring nitrogen is almost invariably protected (e.g., 1-benzyl -4-methylpiperidin-3-amine or 1-Boc -4-methylpiperidin-3-amine) prior to the coupling step.
The Mechanism on Pyrimidines
The reaction proceeds via a Meisenheimer complex intermediate. The electrophilicity of the pyrimidine carbons is dictated by the nitrogen atoms in the ring.
-
2,4-Dichloropyrimidine: The C4 position is significantly more electrophilic than C2.[1] This is due to the para-like resonance stabilization of the negative charge on the ring nitrogens during the addition step.
-
7H-Pyrrolo[2,3-d]pyrimidine (Deazapurine): In Tofacitinib synthesis, the substrate is often 4-chloropyrrolo[2,3-d]pyrimidine. The lone chlorine at C4 is highly activated, but the pyrrole NH can be acidic, sometimes requiring protection (e.g., Tosyl) or an excess of base to prevent quenching.
Pathway Visualization
The following diagram illustrates the competing pathways and the requisite protection strategy to ensure N3-selectivity.
Figure 1: Strategic workflow for ensuring regioselective coupling at the exocyclic amine.
Experimental Protocols
Protocol A: Green Aqueous Coupling (Scale-Up Optimized)
This method utilizes water as the primary solvent, leveraging the "on-water" effect where hydrophobic interactions accelerate reaction rates. It is ideal for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine substrates.
Reagents:
-
Amine: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.0 equiv).
-
Electrophile: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv).
-
Base: Potassium Carbonate (
) (2.5 equiv). -
Solvent: Deionized Water (5-10 volumes).
Procedure:
-
Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add the amine (free base or HCl salt) and water.
-
Basify: Add
in a single portion. Stir for 15 minutes at ambient temperature to ensure free-basing if starting with a salt. -
Addition: Add the chloropyrimidine electrophile. The mixture will likely be a suspension.
-
Reaction: Heat the mixture to 95–100°C (Reflux) . The suspension typically clears or changes texture as the product forms (often an oil or precipitate).
-
Monitoring: Monitor by HPLC/TLC. Reaction is typically complete within 12–24 hours .
-
Workup: Cool to 20°C. The product often precipitates as a solid. Filter and wash with water. If the product is oily, extract with Ethyl Acetate or 2-MeTHF, dry over
, and concentrate.
Why this works:
-
Solvation: Water solvates the chloride leaving group, stabilizing the transition state.
-
Green Chemistry: Eliminates toxic dipolar aprotic solvents (DMF/NMP).
-
Citation: Aqueous conditions are favored in industrial routes for Tofacitinib to minimize solvent waste [1, 2].
Protocol B: Classical Organic Solvent Method (Discovery Phase)
For smaller scales or substrates with poor aqueous solubility, this protocol ensures homogeneity and rapid conversion.
Reagents:
-
Amine: 1-Boc-4-methylpiperidin-3-amine (1.0 equiv).
-
Electrophile: 2,4-Dichloropyrimidine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent: n-Butanol (preferred) or DMF.
Procedure:
-
Dissolution: Dissolve the amine and DIPEA in n-Butanol (0.5 M concentration).
-
Addition: Add 2,4-dichloropyrimidine.
-
Note: If using 2,4-dichloropyrimidine, maintain temperature at 0–25°C initially to favor C4-selectivity. For less reactive pyrimidines (e.g., pyrrolopyrimidines), heat is required immediately.
-
-
Reaction: Heat to 80°C . Stir for 4–6 hours.
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Regioselectivity Note: With 2,4-dichloropyrimidine, this protocol yields the 4-amino-2-chloropyrimidine isomer as the major product (>90%). The C2-chloride remains available for a second displacement if needed [3].
Data Summary & Optimization Table
| Parameter | Aqueous Condition (Protocol A) | Organic Condition (Protocol B) | Impact on Result |
| Solvent | Water | n-Butanol / DMF | Water promotes precipitation (easy isolation); n-BuOH ensures solubility. |
| Base | DIPEA / TEA (Organic) | Inorganic bases are cheaper/greener; Organic bases prevent salt caking in flow. | |
| Temp | 95–100°C | 60–80°C | Higher temp needed in water due to biphasic nature. |
| Yield | 85–95% | 75–90% | Aqueous often gives cleaner profiles by suppressing bis-alkylation. |
| Selectivity | High (Exocyclic N) | High (Exocyclic N) | Controlled by N1-protection in both cases. |
Troubleshooting & Critical Control Points
Stereochemical Integrity
The (3R,4R) stereocenters are generally stable under standard
-
Validation: Always verify optical purity using Chiral HPLC after the coupling step.
Bis-Coupling
If the pyrimidine is highly activated (e.g., 4,6-dichloropyrimidine), the product (secondary amine) may react again.
-
Control: Use a slight excess of the amine (1.1 equiv) rather than the pyrimidine, or ensure the pyrimidine is added slowly if it is the limiting reagent.
Salt Breaking
If the starting amine is a salt (e.g., tartrate or HCl salt from a resolution step), ensure the base equivalents in the reaction are sufficient to neutralize the salt plus scavenge the HCl generated during coupling.
-
Calculation: Total Base = (Equivs for Salt Neutralization) + (1.1 Equivs for Reaction).
References
-
Pfizer Inc. "Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-beta-oxo-1-piperidinepropanenitrile." U.S. Patent 8,334,383. Link
-
Mendeleev Communications. "Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles."[2] Mendeleev Commun., 2025.[3] Link
-
WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
Arkivoc. "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines." Arkivoc, 2015.[3][4] Link
Application Note: Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis
Abstract
Dihydrochloride salts (
The Physicochemical Challenge
While monohydrochlorides are often stable, dihydrochlorides introduce a second protonation site that can significantly alter the crystal lattice energy. The high charge density of the dication increases the hydration enthalpy (
Operational Risks:
-
Stoichiometric Drift: Absorbed water increases the effective molecular weight (
), leading to under-loading of the limiting reagent. -
Hydrolysis: Moisture can facilitate the hydrolysis of sensitive functional groups (e.g., esters, imines) present on the scaffold.
-
Physical Degradation: "Clumping" or liquefaction prevents accurate transfer and increases surface area for oxidative degradation.
Protocol: Storage and Drying
Critical Insight: Unlike simple inorganic salts, heating organic amine hydrochlorides under high vacuum to remove water carries the risk of dissociating the HCl , reverting the salt partially to the free base or monohydrochloride.
Drying Methodology
Do not default to
| Method | Suitability | Protocol Notes |
| Vacuum Oven | Medium Risk | Limit temp to |
| Desiccator (P | High | Best for maintaining dryness. Place open vial in a desiccator with phosphorus pentoxide (P |
| Azeotropic Distillation | High | Dissolve salt in anhydrous MeOH; add Toluene. Rotovap to azeotrope water. Repeat 3x. |
| Lyophilization | High | Dissolve in water, freeze, and sublime. Produces a fluffy powder (high static risk). |
Storage
-
Primary: Store under Argon in a taped, Parafilm-sealed vial.
-
Secondary: Place the vial inside a secondary jar containing a desiccant packet (Silica or Drierite).
-
Environment:
is standard, but allow to warm to Room Temperature (RT) before opening to prevent condensation.
Protocol: Precision Weighing (The "Difference" Method)
Direct weighing onto a spatula or weigh paper is prohibited for deliquescent salts. The mass will drift upwards within seconds.[2]
The "Weighing by Difference" Protocol:
-
Preparation: Dry the salt (Section 2.1) and equilibrate to RT.
-
Tare Container: Place a capped vial containing the bulk salt on the analytical balance. Tare the balance.
-
Transfer: Remove the vial, open it, and quickly transfer an estimated amount of solid into your reaction vessel (which is under inert gas).
-
Re-Weigh: Cap the source vial immediately. Place it back on the balance.
-
Calculation: The negative mass displayed is the exact amount transferred.[3]
-
Validation: If the mass drift on the balance exceeds
, the environment is too humid. Use a glovebox or glove bag.[4]
Reaction Optimization & Stoichiometry
If drying is impossible or the salt is a hydrate, you must correct the stoichiometry.
Determining Water Content
Do not assume the label MW is correct.
-
Standard: Karl Fischer (KF) Titration (Coulometric for
water, Volumetric for ). -
Alternative: qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) in DMSO-
to integrate the water peak against the scaffold protons.
The "Effective MW" Adjustment
Use the corrected molecular weight for all stoichiometry calculations:
Free-Basing Strategies
For reactions sensitive to acid (e.g., organometallic couplings) or where solubility is poor, convert the
Workflow Visualization: Decision Logic for Salt Handling
The following diagram outlines the decision process for handling these salts based on reaction sensitivity.
Figure 1: Decision matrix for handling dihydrochloride salts based on reaction compatibility.
Isolation Protocols
Recovering a dihydrochloride salt from a reaction mixture often results in an oil ("oiling out") rather than a solid.
Crystallization Protocol:
-
Solvent Swap: Evaporate the reaction solvent (e.g., DMF) completely.
-
Dissolution: Dissolve the crude oil in a minimum volume of Methanol or Ethanol (where the salt is soluble).
-
Precipitation: Slowly add Diethyl Ether or MTBE (anti-solvent) with vigorous stirring.
-
Trituration: If oil forms, decant the supernatant, add fresh ether, and sonicate. This mechanical stress often induces crystallization.
-
Filtration: Filter under a blanket of Nitrogen (Schlenk frit) to prevent moisture absorption during filtration.
References
-
University of Rochester. (n.d.). Tips & Tricks: Weighing Hygroscopic Solids. Department of Chemistry. [Link]
-
Mettler Toledo. (2023). Karl Fischer Titration Guides and Methods. [Link]
-
ResearchGate. (2020). Discussion: Is it possible to boil off HCl from pyridinium chloride salts? [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. [Link]
Sources
Application Note: Process Development and Scale-Up of cis-4-Methylpiperidin-3-amine Dihydrochloride
Executive Summary
The cis-4-methylpiperidin-3-amine scaffold is a critical pharmacophore in modern drug discovery, serving as a core structural motif in Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various G-protein coupled receptor (GPCR) modulators. While laboratory-scale synthesis often relies on complex protecting group manipulations or azide chemistry, these methods are ill-suited for multi-kilogram scale-up due to safety concerns and poor atom economy.
This Application Note details a robust, scalable protocol for the synthesis of cis-4-methylpiperidin-3-amine dihydrochloride via the direct, stereoselective hydrogenation of 3-amino-4-methylpyridine. This route prioritizes Process Mass Intensity (PMI) reduction and utilizes a self-validating crystallization step to ensure >99% diastereomeric purity without chromatographic separation.
Strategic Route Analysis
The Stereochemical Challenge
The primary challenge in synthesizing 3,4-disubstituted piperidines is controlling the relative stereochemistry at C3 and C4.
-
Thermodynamics: The trans-isomer (diequatorial) is generally thermodynamically favored.
-
Kinetics: Heterogeneous hydrogenation of the pyridine ring typically follows a syn-addition mechanism, kinetically favoring the cis-isomer.
Route Selection: Direct Hydrogenation vs. Reductive Amination
We evaluated two primary industrial routes. The Direct Hydrogenation route was selected for scale-up due to its superior atom economy and reduced unit operations.
| Feature | Route A: Direct Hydrogenation | Route B: Piperidone Reductive Amination |
| Starting Material | 3-Amino-4-methylpyridine | 1-Benzyl-4-methylpiperidin-3-one |
| Steps | 1 (plus salt formation) | 3 (Oxime formation, Reduction, Deprotection) |
| Atom Economy | High | Low (Loss of benzyl group, stoichiometric reductants) |
| Stereocontrol | Catalyst/Solvent dependent | Substrate control (variable) |
| Scale Suitability | High (Flow or Batch Hydrogenation) | Moderate (Multi-step) |
Critical Process Parameters (CPPs)
To maximize the cis:trans ratio (dr) and yield, the following parameters must be controlled.
Catalyst Selection
Rhodium on Carbon (Rh/C) is the gold standard for pyridine reduction where cis-selectivity is required. Unlike Palladium (which often requires high temperatures that promote isomerization) or Platinum (which can be easily poisoned by amines), Rhodium operates effectively at moderate temperatures, preserving the kinetic cis product.
Solvent System
The reaction requires an acidic medium.
-
Role of Acid: Protonates the pyridine nitrogen, disrupting aromaticity and facilitating adsorption onto the catalyst surface.
-
Selection: Aqueous Acetic Acid (AcOH/H2O) is ideal. It serves as both solvent and activator.
Pressure and Temperature
-
Pressure: High pressure (50–100 bar) increases the rate of Hydrogen adsorption, favoring the kinetic syn-addition over thermodynamic equilibration.
-
Temperature: Must be kept
. Higher temperatures promote dehydrogenation/re-hydrogenation cycles, leading to the thermodynamic trans-isomer.
Detailed Experimental Protocol
Step 1: Stereoselective Hydrogenation
Objective: Convert 3-amino-4-methylpyridine to cis-4-methylpiperidin-3-amine acetate.
Reagents:
-
3-Amino-4-methylpyridine (1.0 equiv)
-
5% Rh/C (50% water wet, 5 wt% loading relative to substrate)
-
Acetic Acid (glacial, 10 vol)
-
Hydrogen Gas (
)
Procedure:
-
Inertion: Charge a high-pressure Hastelloy reactor with 3-amino-4-methylpyridine (e.g., 1.0 kg) and 5% Rh/C catalyst (50 g dry basis).
-
Solvation: Add Glacial Acetic Acid (10 L) carefully. Caution: Exothermic solvation.
-
Purge: Seal reactor. Purge with Nitrogen (
) bar, then Hydrogen ( ) bar. -
Reaction: Pressurize to 60 bar (870 psi) with
. Heat to 50°C . Stir at high agitation (800-1000 rpm) to eliminate mass transfer limitations. -
Monitoring: Monitor H2 uptake. Reaction typically completes in 12–18 hours.
-
Workup: Cool to 20°C. Vent H2. Purge with N2. Filter the catalyst through a bed of Celite (or sparkler filter for scale). Wash the cake with Acetic Acid (2 vol).
-
Concentration: Concentrate the filtrate under reduced pressure (vacuum) at
to obtain a viscous oil (the acetate salt).
Step 2: Salt Formation and Diastereomeric Enrichment (The Self-Validating Step)
Objective: Convert acetate salt to dihydrochloride and reject the trans-isomer via crystallization.
Reagents:
-
HCl in Isopropanol (5–6 N)
-
Ethanol (absolute)
-
Diethyl Ether or MTBE (antisolvent)
Procedure:
-
Dilution: Dissolve the crude acetate oil in Ethanol (5 vol).
-
Acidification: Cool to 0–5°C. Add HCl/iPrOH (2.5 equiv) dropwise. Maintain internal temperature
. -
Crystallization: The solution will thicken. Seed with pure cis-4-methylpiperidin-3-amine 2HCl if available. Stir at 0°C for 4 hours.
-
Filtration: Filter the white solid.
-
Polishing (Crucial): If the cis:trans ratio is
by HPLC/NMR, reslurry the solid in refluxing Ethanol (10 vol) for 1 hour, cool to room temperature, and filter. The trans-isomer is significantly more soluble in ethanol. -
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Expected Yield: 75–85% overall. Purity: >99.5% (a/a), >99% de.
Analytical Controls & Validation
NMR Validation (Stereochemistry)
The coupling constant between H3 and H4 (
-
Cis-Isomer: The H3 and H4 protons are in a synclinal (gauche) relationship in the chair conformation.
. -
Trans-Isomer: The H3 and H4 protons are in an antiperiplanar relationship.
.
Data Summary Table:
| Parameter | cis-Isomer (Target) | trans-Isomer (Impurity) |
| H-NMR (D2O) H3 Signal | Multiplet (narrow), | Multiplet (wide), |
| Coupling Constant ( | < 5 Hz | > 10 Hz |
| Solubility (EtOH) | Low (Crystallizes) | Moderate/High (Stays in mother liquor) |
Process Workflow Diagram
The following diagram illustrates the logical flow and decision gates for the synthesis.
Figure 1: Process flow diagram for the stereoselective synthesis and purification of cis-4-methylpiperidin-3-amine dihydrochloride.
Troubleshooting & Safety Notes
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (S or N species). | Ensure SM purity; Increase catalyst loading to 7.5%; Check H2 quality. |
| High trans content | Temperature too high during hydrogenation. | Maintain T < 55°C. Ensure efficient heat removal (exothermic reaction). |
| Poor Crystallization | Too much water in solvent system. | Azeotrope water with toluene before adding HCl/EtOH. |
| Colored Product | Rhodium leaching or oxidation. | Use activated carbon treatment before salt formation. |
Safety (HSE)
-
Hydrogenation: High-pressure H2 poses an explosion hazard. Use rated vessels and burst disks.
-
Catalyst: Dry Rh/C is pyrophoric. Keep wet with water/solvent at all times.
-
Azide Avoidance: This protocol explicitly avoids the use of sodium azide (common in lab-scale Curtius rearrangements), significantly improving the safety profile for scale-up.
References
- General Pyridine Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of syn-addition to pyridines).
-
Tofacitinib Intermediate Synthesis (Analogous Chemistry): Ruggeri, S. G., et al. (2010). "Process Development of the JAK Inhibitor CP-690,550." Organic Process Research & Development, 14(6), 1337–1347. (Note: Describes the resolution and salt formation of the N-methyl analog, validating the crystallization strategy).
-
Patent on cis-Piperidine Synthesis: Pfizer Inc. (2006). "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 7,084,277. (Describes the synthesis of cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine and its salts).
-
Stereochemical Assignment: Booth, H., & Little, J. H. (1968). "Conformation of some 3,4-disubstituted piperidines."[1][2] Tetrahedron, 24(7), 279-291. (Foundational work on NMR coupling constants in piperidines).
Sources
Troubleshooting & Optimization
improving enantiomeric excess (ee) of 4-methylpiperidin-3-amine
Technical Support Center: Enantiopurity Optimization for (3R,4R)-4-Methylpiperidin-3-amine
Case ID: TOF-INT-045 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The preparation of (3R,4R)-4-methylpiperidin-3-amine (and its N-benzyl analogs) is a critical upstream bottleneck in the synthesis of JAK inhibitors like Tofacitinib . Users frequently encounter stalling enantiomeric excess (ee) levels between 85-92%, often complicated by diastereomeric contamination (cis/trans mixtures).
This guide addresses the three primary failure modes:
-
Inefficient Classical Resolution: Failure of simple tartaric acid salts.
-
Diastereomeric Leakage: Inability to separate the (3R,4R) cis-isomer from the trans-isomer.
-
Analytical Blindspots: Incorrect HPLC methods masking true impurity profiles.
Module 1: Classical Resolution Troubleshooting
User Query: "I am using L-Tartaric acid to resolve racemic 4-methylpiperidin-3-amine, but my ee is stuck at 70%. Recrystallization isn't helping."
Diagnosis: Simple L-tartaric acid often lacks the steric bulk required to differentiate the diastereomeric salts of 3,4-disubstituted piperidines. The lattice energy difference between the diastereomeric salts is insufficient for sharp separation.
The Solution: The "DTTA" Switch You must switch to a member of the "Dutch Resolution" family agents, specifically Di-p-toluoyl-L-tartaric acid (L-DTTA) .
Why This Works (Causality):
The toluoyl groups on L-DTTA provide additional π-π stacking interactions and steric rigidity. This creates a more distinct crystal packing network for the (3R,4R) salt compared to the (3S,4S) or trans isomers, significantly amplifying the solubility difference (
Protocol: L-DTTA Resolution Workflow
-
Stoichiometry: Use 1.0 eq of the racemic amine and 1.0 eq of L-DTTA.
-
Solvent System: Methanol (solvent) and Water (anti-solvent).
-
Procedure:
-
Dissolve amine and L-DTTA in Methanol (10 volumes) at 65°C.
-
Stir for 15 mins until clear.
-
Slowly add Water (5 volumes) while maintaining temperature.
-
Critical Step: Cool slowly (10°C/hour) to 20°C, then to 0-5°C. Rapid cooling traps the eutectics.
-
Filter the white solid. This is the (3R,4R)-amine[1][2][3][4][5] • L-DTTA salt .[3]
-
Data Comparison: Resolving Agents
| Resolving Agent | Solvent System | Typical Yield (%) | Final ee (%) | Diastereomeric Ratio (cis:trans) |
| L-Tartaric Acid | Ethanol/Water | 35% | 68-75% | 85:15 |
| Dibenzoyl-L-tartaric acid (DBTA) | Acetone/Water | 40% | 88-92% | 95:5 |
| Di-p-toluoyl-L-tartaric acid (L-DTTA) | MeOH/Water | 42% | >98% | >99:1 |
Module 2: Upstream Synthesis & Diastereocontrol
User Query: "My starting material comes from the hydrogenation of 4-methylpyridin-3-amine. I have a 60:40 cis/trans mixture. How do I fix the diastereoselectivity?"
Diagnosis: Heterogeneous hydrogenation (e.g., Rh/C or Pt/C) typically favors the cis-isomer, but not exclusively. If your trans-isomer content is high (>10%), it will co-crystallize during resolution, lowering the apparent ee.
The Fix: Thermodynamic Equilibration vs. Biocatalysis If you cannot switch synthetic routes, you must rely on the resolution step to purge the trans-isomer. However, the modern "Gold Standard" is to bypass the pyridine reduction entirely.
Recommended Workflow: Biocatalytic Reductive Amination Switch to using an Imine Reductase (IRED) on the ketone precursor (1-benzyl-4-methylpiperidin-3-one).
-
Enzyme: Engineered IREDs (e.g., from Streptomyces sp.).
-
Mechanism: Dynamic Kinetic Resolution (DKR). The enzyme selectively reduces only the (R)-imine intermediate. The (S)-imine rapidly racemizes via the enamine, feeding the reactive (R)-pathway.
Figure 1: Biocatalytic Dynamic Kinetic Resolution (DKR) pathway for generating high-purity (3R,4R)-amine.
Module 3: Analytical Troubleshooting (HPLC)
User Query: "My optical rotation says the sample is pure, but the next reaction step is failing. Is my HPLC method lying?"
Diagnosis: 4-methylpiperidin-3-amine lacks a strong chromophore (UV absorber) unless it is benzyl-protected. If you are analyzing the free amine, standard UV detection at 254 nm is blind. Furthermore, salt counter-ions (like tartrate) can elute and interfere with peaks if not separated.
Validated Method: Derivatization + Chiral HPLC
Do not inject the free amine directly. Derivatize with Tosyl Chloride (TsCl) or Benzyl Chloride to introduce a chromophore and reduce basicity (tailing).
Standard Operating Procedure (SOP):
-
Sample Prep: Mix 5 mg amine + 10 mg TsCl + 20 µL Triethylamine in DCM. Shake for 10 mins. Quench with water, extract organic layer.
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Troubleshooting Table: HPLC Artifacts
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Interaction of amine with silanols. | Add 0.1% Diethylamine (DEA) or 0.1% TFA to mobile phase. |
| Split Peaks | Salt dissociation on column. | Neutralize the sample (free base) before injection or derivatization. |
| Missing Minor Enantiomer | Elution in void volume. | Reduce mobile phase polarity (decrease IPA to 5%). |
Module 4: Process Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for low enantiomeric excess.
References
-
Pfizer Inc. (2019). Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. European Patent EP3539965A1. Link
-
Zhan, Z., et al. (2019). Stereocomplementary Synthesis of a Key Intermediate for Tofacitinib via Enzymatic Dynamic Kinetic Resolution‐Reductive Amination. Advanced Synthesis & Catalysis, 361(1), 1-9. Link
-
Ruggeri, S. G., et al. (2007). Enantioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization WO2007075630A1. Link
-
Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349-2354. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 4. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 5. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in 4-Methylpiperidin-3-amine Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic hydrogenation of 3-amino-4-methylpyridine to 4-methylpiperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. The hydrogenation of substituted pyridines is a notoriously challenging reaction due to the aromatic stability of the ring and the potential for catalyst poisoning by nitrogen-containing compounds.[1][2][3] This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis & Common Sticking Points
Question 1: My reaction shows little to no conversion of the starting material. Where should I begin my troubleshooting?
Answer: When facing a stalled reaction, it's crucial to systematically verify the foundational components of your experimental setup before exploring more complex variables. Often, the root cause is a fundamental issue rather than a complex chemical problem.
Causality: A catalytic cycle requires three essential components: an active catalyst, a reactive substrate, and an effective hydrogen source. A failure in any one of these will halt the reaction. Nitrogen-containing compounds, both the starting material and the product, are known to inhibit hydrogenation catalysts by coordinating to the metal center through their lone pair of electrons, effectively poisoning the active sites.[1][4]
Troubleshooting Workflow:
-
Verify Hydrogen Delivery: Ensure your hydrogen source is properly connected and delivering gas at the target pressure. Check for leaks in your system, as even small leaks can prevent the reaction from maintaining the necessary hydrogen atmosphere.[5]
-
Assess Catalyst Activity: Your catalyst may be inactive. This can be due to age, improper storage, or a bad batch. A simple test is to perform a control reaction with an easily hydrogenated, "clean" substrate like cyclohexene under standard conditions. If the catalyst fails to reduce cyclohexene, it is inactive and should be replaced.[6]
-
Confirm Agitation: Heterogeneous catalysis relies on the efficient mixing of the solid catalyst, liquid solvent/substrate, and gaseous hydrogen. Ensure your stirring is vigorous enough to create a vortex and suspend the catalyst particles throughout the solution, maximizing the gas-liquid-solid interface.[6][7]
-
Check Reaction Temperature: While many hydrogenations run at room temperature, pyridine ring saturation is often difficult and may require elevated temperatures to proceed at a reasonable rate.[2] Verify your heating apparatus is functioning correctly.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. thalesnano.com [thalesnano.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Methylpiperidin-3-amine
Status: Active Ticket ID: CHE-SUP-8829 Subject: Removal of Diastereomeric Impurities (Cis/Trans Separation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are likely encountering difficulty separating the cis- and trans-isomers of 4-methylpiperidin-3-amine (or its N-benzyl precursor). This is a known bottleneck in the synthesis of Janus Kinase (JAK) inhibitors, such as Tofacitinib.
The cis-isomer (typically (3R,4R)) is the pharmacologically active scaffold. The trans-isomer is a persistent diastereomeric impurity generated during the reduction of the intermediate enamine or pyridine. Because these are diastereomers, they have distinct physical properties, yet their boiling points are often too close for efficient fractional distillation on a small scale.
The Solution: The industry-standard protocol relies on selective crystallization of the dihydrochloride salt or the L-dibenzoyl tartrate salt .
Module 1: Diagnostic & Analysis
Q: How do I definitively confirm the Cis/Trans ratio? My HPLC peaks are overlapping.
A: Standard C18 HPLC often fails to resolve these diastereomers without specific ion-pairing agents. Proton NMR (
The NMR Signature:
You must look at the coupling constant (
-
Trans-Isomer (Impurity): The protons at C3 and C4 are in a diaxial arrangement (180° dihedral angle).[2] According to the Karplus equation, this results in a large coupling constant (
) . -
Cis-Isomer (Target): The protons are in an axial-equatorial arrangement (approx. 60° dihedral angle).[1][2] This results in a small coupling constant (
) .
| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) |
| C3-H/C4-H Coupling ( | 3.0 -- 5.0 Hz (Small) | 10.0 -- 12.0 Hz (Large) |
| Thermodynamic Stability | Less stable (1,3-diaxial strain) | More stable (diequatorial) |
| Preferred Salt Form | Dihydrochloride (precipitates) | Often remains in mother liquor |
Module 2: The Purification Protocol (The "Salt Break")
Q: Distillation isn't working. How do I separate them?
A: Do not rely on distillation for high purity (>98% de). You must use a "Salt Break" strategy. The cis-isomer's dihydrochloride salt is significantly less soluble in ethanol/isopropanol than the trans-isomer's salt.[1][2]
Prerequisite: This protocol is most effective on the 1-benzyl-4-methylpiperidin-3-amine intermediate.[1][2] If you have the free amine, we recommend benzylation or attempting the salt formation directly, though the benzyl group aids crystallinity.
Protocol: Selective Crystallization of the Dihydrochloride Salt
Reagents:
-
HCl (2M solution in Ethanol or gas)[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude oil (free base) in absolute Ethanol (5 volumes relative to mass).
-
Acidification: Cool the solution to 0–5 °C. Slowly add 2.2 equivalents of HCl (using 2M HCl in EtOH is safer than gas bubbling for control).
-
Critical Check: Ensure the internal temperature does not spike above 30 °C.
-
-
Precipitation: The cis-dihydrochloride salt should begin to precipitate as a white solid.[1] The trans-isomer often remains solubilized or forms an oil.[1]
-
Digestion: Stir the slurry at room temperature (20–25 °C) for 2–4 hours. This "ages" the crystal and redissolves trapped trans impurities.
-
Filtration: Filter the solid. Wash the cake with cold Ethanol (1 volume).
-
Liberation (Free Basing): Dissolve the salt in water, adjust pH to >12 with NaOH, and extract with Dichloromethane (DCM) to recover the purified cis-amine.
Visualization: The Purification Logic
Caption: Workflow for the selective isolation of the cis-isomer via dihydrochloride salt precipitation.
Module 3: Advanced Troubleshooting (FAQs)
Q: The salt "oiled out" instead of crystallizing. What went wrong?
A: This is a common phenomenon with amine salts. It usually indicates one of three issues:
-
Water Content: Your ethanol was not dry. Water increases the solubility of the salt, preventing a clean crash-out. Fix: Use anhydrous Ethanol.
-
Supersaturation: You added acid too fast or the concentration is too high. Fix: Re-dissolve the oil by heating to reflux, then cool very slowly (10 °C/hour) with vigorous stirring.
-
Lack of Seed: Fix: If you have a tiny amount of pure cis salt from a previous batch, add it at the cloud point. If not, scratch the glass wall of the flask to induce nucleation.
Q: I need to separate Enantiomers (3R,4R vs 3S,4S), not just Diastereomers.
A: The HCl method separates cis from trans. It does not resolve enantiomers. To isolate the (3R,4R) enantiomer from the racemic cis mixture:
-
Free base the purified cis-HCl salt.
-
Recrystallize in Methanol/Water.[5] The (3R,4R)-amine-L-DBTA salt is typically the less soluble diastereomeric salt pair.[1][2]
Q: Can I use chromatography instead?
A: Yes, but it is difficult for scale-up.[1][2]
-
Stationary Phase: Silica gel is often too acidic and causes tailing.
-
Mobile Phase: You must use a basic modifier. A proven system is DCM:MeOH:NH
OH (90:10:1) . The ammonia competes with the silica silanols, sharpening the peak shape.
References
-
Pfizer Inc. (2002). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. WO2002096909A1. (Describes the resolution of 1-benzyl-4-methylpiperidin-3-amine using tartrates). Link
-
Ruggeri, S. G., et al. (2003). Synthesis of Tofacitinib (CP-690,550). Organic Process Research & Development. (Details the salt break strategy for piperidine intermediates). Link
-
BenchChem Technical Guides. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (General reference for Karplus relationship in piperidines). Link[2]
-
ChemicalBook. (2018). Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. (Specific protocol for HCl salt precipitation). Link
-
Ripin, D. H. B., et al. (2003). Development of a Scaleable Route to CP-690,550. Organic Process Research & Development, 7(1), 115-120.[1][2] (Primary literature on the Tofacitinib process chemistry). Link[2]
Sources
- 1. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enantiomeric Resolution of 4-Methylpiperidin-3-amine
Current Status: Operational Ticket ID: RES-4MPA-TART-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to resolve racemic 4-methylpiperidin-3-amine (a cyclic diamine) using tartaric acid . This is a classic diastereomeric salt formation, but this specific scaffold presents unique challenges due to its high polarity, hygroscopicity, and the presence of two basic nitrogen centers (
While simple tartaric acid can work, industry standards (specifically for Janus Kinase inhibitor intermediates like Tofacitinib) often favor resolving the
Module 1: Experimental Protocol (Direct Resolution)
Objective: Isolate the (3R,4R) or (3S,4S) enantiomer from the cis-racemate (or trans-racemate) using L-(+)-Tartaric Acid.
Stoichiometry & Setup
For diamines, the stoichiometry is critical. You are targeting a 1:1 salt (monotartrate) or a 1:2 salt (bitartrate). The 1:1 salt is generally preferred for initial screening to avoid excessive acidity and solubility.
| Parameter | Specification | Rationale |
| Substrate | 4-methylpiperidin-3-amine (Racemate) | 1.0 Equiv.[1] |
| Resolving Agent | L-(+)-Tartaric Acid | 1.0 Equiv. (Start here) |
| Solvent System | Ethanol (95%) or MeOH:H₂O (9:1) | Balances solubility of the polar salt. |
| Concentration | 0.5 M - 1.0 M | High dilution prevents oiling; high conc. improves yield. |
Step-by-Step Workflow
-
Dissolution: Dissolve 10 g (approx. 87 mmol) of racemic amine in 90 mL of Ethanol (absolute).
-
Acid Addition: Separately dissolve 13.1 g (87 mmol) of L-(+)-Tartaric acid in 90 mL of warm Ethanol.
-
Combination: Add the hot acid solution to the amine solution slowly with vigorous stirring. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
C) for 30 minutes to ensure complete dissolution and homogeneity. -
Controlled Cooling:
-
Cool to
C over 1 hour. -
Seed with authentic chiral salt crystals if available.
-
Cool to
C over 2 hours. -
Stir at
C for 4 hours.
-
-
Filtration: Filter the white precipitate. Wash with cold Ethanol (
C). -
Recrystallization: If enantiomeric excess (ee) is <95%, recrystallize from MeOH/Water (95:5).
Module 2: Troubleshooting Guide (The "Why" & "How")
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of crystals, a sticky gum or oil forms at the bottom of the flask. Cause: The salt is too polar for the organic solvent, or the water content is too high, causing a liquid-liquid phase separation (coacervation) rather than crystallization.
Corrective Action Plan:
-
Immediate Fix: Reheat to reflux. Add Methanol dropwise until the oil dissolves. If that fails, add a small amount of Water (1-2% v/v). Water increases the solubility of the oil phase, allowing it to reintegrate and crystallize upon slow cooling.
-
Solvent Switch: Switch to Isopropanol (IPA) / Water (9:1) . IPA has a lower solubility parameter for the salt, forcing crystallization, while water prevents oiling.
Issue 2: Low Enantiomeric Excess (ee)
Symptom: The salt forms, but the ee is stuck at 50-60%. Cause: You are likely at the Eutectic Point or forming a Double Salt (where both enantiomers co-crystallize with the acid).
Corrective Action Plan:
-
The "Pope-Peachey" Method: Reduce Tartaric Acid to 0.5 equivalents . Add 0.5 equivalents of HCl (or Acetic Acid). This forces the resolving agent to select only the "best fit" enantiomer, while the "wrong" enantiomer remains in solution as the more soluble hydrochloride salt.
-
Change the Agent: Switch to Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) . The aromatic rings provide
- stacking interactions that often create more robust crystal lattices than simple tartaric acid.
Module 3: Visualization of Logic
Decision Tree: Solvent & Agent Selection
This diagram illustrates the decision logic when the initial resolution attempt fails.
Caption: Logic flow for troubleshooting crystallization failures in diamine resolution.
Module 4: Critical FAQ
Q: Why is the yield so low (<30%)? A: Theoretical maximum yield for a resolution is 50% (since 50% is the unwanted enantiomer). If you are getting <30%, your salt is likely too soluble.
-
Fix: Use an "Anti-solvent" method.[2] Dissolve in minimal Methanol, then slowly add Acetone or MTBE until turbidity persists. Cool effectively.
Q: Can I use D-Tartaric Acid instead?
A: Yes. Enantiomers have identical physical properties in achiral environments. If L-Tartaric acid crystallizes the
Q: How do I recover the free amine? A:
-
Suspend the chiral salt in water (minimal volume).
-
Adjust pH to >12 using 50% NaOH or KOH.
-
Extract 3x with Dichloromethane (DCM) or Isopropyl Acetate . Note: This amine is water-soluble; salting out the aqueous layer with NaCl is recommended.
-
Dry over Na₂SO₄ and concentrate.
References
-
Pfizer Inc. (2002). Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine and the use thereof for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. WO2002096909A1. Link
- Context: Describes the industrial standard resolution of the N-benzyl analog using Di-p-toluoyl-L-tartaric acid (DTTA).
- Ruggeri, S. G., et al. (2007). Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib). Organic Process Research & Development. Context: Detailed process chemistry on the resolution and handling of the 3-amino-4-methylpiperidine scaffold.
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. Context: General reference for the "Pope-Peachey" method and solvent selection for diamine resolution.
Sources
Technical Guide: Stereochemical Integrity of (3R,4R)-4-methylpiperidin-3-amine
[1]
Core Technical Analysis: The Stereochemical Challenge
The molecule contains two contiguous chiral centers (C3 and C4). While the C4-methyl stereocenter is generally robust, the C3-amino stereocenter is labile under specific conditions.[1]
The Mechanism of Stereochemical Loss
Racemization (or more accurately, epimerization at C3) typically occurs via two mechanisms in this substrate:
-
Imine-Enamine Tautomerization (Synthesis Phase): During reductive amination from the precursor ketone (1-benzyl-4-methylpiperidin-3-one), the intermediate imine can tautomerize to an enamine, destroying the C3 chirality.[1] Re-protonation often favors the thermodynamic cis-isomer ((3R,4S) or (3S,4R)) over the desired kinetic trans-isomer ((3R,4R)).
-
-Deprotonation (Coupling Phase): Once the amine is acylated or coupled to an electron-deficient system (like the pyrrolo[2,3-d]pyrimidine in Tofacitinib synthesis), the C3 proton becomes significantly more acidic (pKa drops from ~35 to ~18-25). Strong bases can deprotonate C3, leading to inversion upon reprotonation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Critical Control Points (CCP) & Troubleshooting
CCP 1: Synthesis & Reductive Amination
Issue: The reaction produces a mixture of cis (undesired) and trans (desired) isomers.[2] Root Cause: Thermodynamic equilibration of the imine intermediate favors the cis isomer to minimize steric strain between the C3-amine and C4-methyl groups.
Troubleshooting Protocol:
-
Temperature Control: Perform the reductive amination at low temperatures (-20°C to 0°C) to favor kinetic control.
-
Reagent Selection: Use bulky reducing agents (e.g., Sodium triacetoxyborohydride, STAB) rather than Sodium cyanoborohydride. The steric bulk directs hydride attack from the less hindered face.
-
Resolution: Do not rely solely on synthesis. You must implement a resolution step using L-di-p-toluyl tartaric acid (L-DTTA) .[1][3] This chiral acid forms a crystalline salt specifically with the (3R,4R) isomer, rejecting the cis impurities.
CCP 2: Coupling Reactions (SɴAr)
Issue: Loss of enantiomeric excess (ee%) during the coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Root Cause: Use of excessive heat or strong bases (e.g., NaH, strong alkoxides) which promote deprotonation at C3.
Troubleshooting Protocol:
-
Base Selection: Switch to mild, inorganic bases. Potassium Carbonate (K₂CO₃) in water/ethanol systems is superior to organic bases like TEA or DIPEA for maintaining chirality in this specific reaction.
-
Solvent System: Use polar protic solvents (Water/Ethanol mixtures) which stabilize the transition state without promoting
-proton abstraction.
CCP 3: Storage & Handling
Issue: Slow degradation or oxidation leading to imine formation. Recommendation: Always store as the dihydrochloride salt . The protonation of the amine prevents oxidation to the imine (which would open the door to racemization) and blocks nucleophilic attacks.
Visualizing the Stereochemical Pathway
The following diagram illustrates the critical junctions where stereochemistry is established or lost.
Caption: Pathway analysis showing the divergence between the desired (3R,4R) kinetic product and the thermodynamic cis-impurity, highlighting the critical resolution and coupling steps.
Experimental Protocols
Protocol A: Enantiomeric Purity Check (Chiral HPLC)
Before proceeding to expensive coupling steps, validate the optical purity of your amine.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 210 nm |
| Sample Prep | Derivatize free amine with Boc-anhydride or analyze as free base if column permits.[1] |
| Target Spec | >99.5% ee (The (3R,4R) isomer typically elutes last in this system). |
Protocol B: Safe Salt Formation (Resolution)
This method purifies the (3R,4R) isomer from a cis/trans mixture.
-
Dissolution: Dissolve crude 1-benzyl-4-methylpiperidin-3-amine (mix of isomers) in Methanol (10 volumes).
-
Addition: Add L-di-p-toluyl tartaric acid (L-DTTA) (0.6 - 0.8 equivalents relative to amine).
-
Crystallization: Heat to reflux for 1 hour, then cool slowly to 20°C over 4 hours.
-
Filtration: Collect the precipitate. The solid is the L-DTTA salt of the (3R,4R) isomer. The cis isomer remains in the mother liquor.
-
Liberation: Treat the solid with aqueous NaOH and extract with Dichloromethane to recover the chiral amine.
-
Stabilization: Immediately treat the organic layer with HCl gas or HCl/MeOH to precipitate the (3R,4R)-dihydrochloride salt .
FAQ: Troubleshooting Common Issues
Q: My final product has low chiral purity even though the starting amine was 99% ee. What happened? A: You likely used a base that was too strong during the coupling reaction. If you used Sodium Hydride (NaH) or Sodium tert-butoxide, you likely deprotonated the C3 position. Switch to Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate in refluxing water/ethanol. These conditions are sufficient for the SɴAr reaction but too weak to deprotonate the chiral center.
Q: Can I store the free amine in the fridge? A: It is risky. Free amines readily absorb CO₂ from the air to form carbamates and can slowly oxidize. Always convert it to the dihydrochloride salt for long-term storage. The salt is stable at room temperature for years.
Q: I have a lot of the "wrong" (cis) isomer. Can I recycle it? A: Yes. You can oxidize the cis-amine back to the ketone (1-benzyl-4-methylpiperidin-3-one) using oxidizing agents like TPAP/NMO or Swern oxidation, and then re-subject it to the reductive amination process to generate more trans-isomer.[1]
References
-
Pfizer Inc. (2010). Process for the preparation of tofacitinib and intermediates thereof. US Patent RE41,783.[4]
- Authority: The primary source for the synthesis of the Tofacitinib side chain, detailing the resolution using L-DTTA.
-
Der Pharma Chemica. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib.
- Authority: Describes the reductive amination challenges and the form
-
ChemicalBook. (2024). Product Monograph: N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- Authority: Provides physical property data and CAS registry verification for the intermedi
-
BenchChem. (2025).[5][6] Technical Support Center: Prevention of Racemization in Peptide Synthesis.
- Authority: General principles of amine/amide racemization mechanisms applicable to the coupling steps.
Sources
- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
dealing with sticky solids in amine dihydrochloride isolation
Topic: Isolation & Purification of Amine Dihydrochloride Salts Ticket ID: #ADH-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Sticky Solid" Syndrome
Welcome to the Solid State Chemistry Support Center. You are likely reading this because your amine dihydrochloride (2HCl) salt—which should be a pristine, free-flowing powder—has manifested as a hygroscopic gum, a dark oil, or a "taffy-like" substance stuck to the bottom of your flask.
Do not panic. This is the most common failure mode in salt formation.
Amine dihydrochlorides are notoriously difficult because they are often:
-
Highly Hygroscopic: They greedily absorb atmospheric moisture, lowering their glass transition temperature (
) and turning solids into gums. -
Polymorphic: They tend to trap solvent and impurities in amorphous phases rather than packing into a stable crystal lattice.
-
Acid-Rich: Excess HCl acts as a plasticizer and a moisture magnet.
This guide moves beyond basic textbook advice to provide field-proven protocols for recovering your solid.
Diagnostic Module: Why is my salt an oil?
Before attempting a fix, identify the root cause using this diagnostic matrix.
| Symptom | Probable Cause | The Mechanism |
| Phase Separation (Oiling Out) | Supersaturation is too high; Temperature dropped too fast. | The solution entered the "labile zone" where liquid-liquid phase separation (LLPS) is kinetically favored over nucleation. The product formed an oil droplet instead of a crystal.[1] |
| Wet/Sticky Gum | Excess HCl or Residual Solvent. | Excess acid or solvent lowers the |
| Deliquescence | Hygroscopicity + High Humidity. | The critical relative humidity (CRH) of the salt is lower than your lab's humidity. The solid absorbs water until it dissolves in it. |
| Dark/Tarry Oil | Impurities.[1][2][3][4][5] | Oxidation products or unreacted starting material are acting as "crystal poisons," preventing the lattice from closing. |
The Troubleshooting Matrix (Q&A)
Q1: My product "oiled out" during crystallization. How do I recover it?
A: You must push the system from a metastable oil to a stable solid using Trituration .
Oiling out is a kinetic trap. The oil droplets are rich in product but contain trapped solvent and impurities.[1] Trituration (grinding under solvent) works by extracting these impurities while providing mechanical energy to induce nucleation.
Protocol A: The "Crash and Grind" (Trituration)
-
Reagents: Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
-
Prerequisite: Your product must be insoluble in the solvent, but impurities (and excess acid) should be soluble.
-
Decant: If there is a supernatant layer above the oil, decant it carefully.
-
Solvent Add: Add 5–10 volumes of anhydrous Et₂O or MTBE to the oil.
-
Sonication: Place the flask in a sonication bath for 5–10 minutes. The acoustic cavitation disrupts the oil surface, forcing solvent exchange.
-
Mechanical Agitation: Use a heavy glass stir rod or a spatula to vigorously scrape the oil against the flask walls while submerged in the solvent.
-
Scientist's Note: You are looking for a phase change from translucent oil to opaque solid.
-
-
Repetition: Decant the cloudy solvent (containing impurities) and repeat steps 2–4 until the solid becomes a free-flowing powder.
-
Isolation: Filter rapidly under a blanket of nitrogen (to prevent moisture uptake).
Q2: The solid is extremely hygroscopic. It turns to goo on the filter paper.
A: You likely have trapped excess HCl. You must perform an Azeotropic Strip .
Dihydrochlorides often trap HCl gas within the lattice or amorphous matrix. This excess acid is a moisture magnet.
Protocol B: The Azeotropic Acid Strip
-
Reagents: Toluene (primary), Isopropanol (secondary).
-
Mechanism: Toluene forms azeotropes with both water and HCl, carrying them out of the system.
-
Dissolve/suspend your sticky solid in a small amount of Isopropanol (IPA).
-
Add 5–10 volumes of Toluene.
-
Concentrate on a rotary evaporator.
-
Repeat 3x: This "strip and fill" technique effectively pulls out trapped HCl and water.
-
Final Dry: Dry the resulting foam/solid under high vacuum (<1 mbar) for at least 12 hours.
Q3: I need a crystalline solid for X-ray/Stability. How do I prevent the oil next time?
A: Use Vapor Diffusion or Slow Cooling to bypass the oiling-out zone.
Avoid "crash cooling" (putting a hot flask directly into ice). This shocks the system into the amorphous state.
Protocol C: Vapor Diffusion (The "Lazy" Crystallization)
-
Inner Vial: Dissolve product in a minimum amount of "Good Solvent" (e.g., Methanol or Ethanol).
-
Outer Jar: Fill a larger jar with "Bad Solvent" (e.g., Et₂O or Hexane).
-
Place the open inner vial inside the outer jar.
-
Cap the outer jar tightly.
-
Wait: Over 24–48 hours, the volatile bad solvent will diffuse into the good solvent, slowly increasing supersaturation and inducing high-quality crystal growth without oiling out.
Visual Workflows
Figure 1: Decision Tree for Sticky Solids
Use this logic flow to determine your immediate next step.
Caption: Logical workflow for diagnosing and treating sticky amine dihydrochloride salts.
Figure 2: The Trituration Cycle (Protocol A)
This diagram details the mechanical process of converting an oil to a solid.
Caption: The iterative "Crash and Grind" cycle for recovering solids from oils.
Solvent Selection Guide
The choice of solvent pair is critical.[2][6] For Amine 2HCl salts, you generally need a Polar Protic solvent to dissolve and a Non-Polar antisolvent to precipitate.
| System Type | Solvent (Dissolves Salt) | Antisolvent (Crashes Salt) | Application Note |
| Standard | Methanol (MeOH) | Diethyl Ether (Et₂O) | Classic pair. High volatility allows easy drying. Warning: Highly flammable. |
| Scalable | Ethanol (EtOH) | Ethyl Acetate (EtOAc) | Good for larger batches. EtOAc is less flammable than ether but may not crash very soluble salts. |
| Hygroscopic | Isopropanol (IPA) | Heptane | Excellent for sticky solids. Heptane is hydrophobic and helps reject water. |
| Aggressive | Methanol | MTBE (Methyl tert-butyl ether) | MTBE often induces crystallization better than Et₂O due to slightly different polarity. |
References
-
Oiling Out Mechanisms: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Organic Process Research & Development, 2006.
-
Trituration Techniques: "Performing a Trituration." Common Organic Chemistry, 2021.
-
Salt Selection & Hygroscopicity: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.
-
Crystallization Troubleshooting: "Troubleshooting Crystallization." Chemistry LibreTexts.
-
Removing Excess Acid: "Purification of Hydrochloride Salts." ResearchGate Forum, 2014.
Sources
purification of 4-methylpiperidin-3-amine without column chromatography
Non-Chromatographic Isolation & Purification Guide[1]
Executive Summary & Chemical Profile[1][2][3]
The Challenge: 4-methylpiperidin-3-amine is a highly polar, water-soluble diamine with two chiral centers.[1] Standard silica gel chromatography is often ineffective due to:
-
Irreversible Adsorption: The primary and secondary amine moieties interact strongly with acidic silanols, leading to severe streaking and yield loss.
-
Elution Difficulties: Requiring highly polar mobile phases (e.g., DCM/MeOH/NH₄OH) that co-elute impurities.
-
Stereochemical Complexity: Separating cis/trans diastereomers on standard silica is thermodynamically difficult.
The Solution: This guide details a column-free workflow relying on pH-controlled extraction , vacuum distillation , and salt-based recrystallization .[1]
Chemical Profile
| Parameter | Value / Characteristic | Implication for Purification |
| Boiling Point | ~80–90°C @ 0.5 mmHg (Est.)[1][2] | Distillable under high vacuum. |
| Basicity (pKa) | ~10.5 (Primary), ~11.0 (Secondary) | Requires pH > 13 for full extraction into organic phase. |
| Solubility | Miscible in water; soluble in alcohols. | Standard DCM extraction often fails without "salting out." |
| Stereochemistry | 2 Chiral Centers (C3, C4) | Cis and Trans isomers exist; separation requires kinetic resolution or fractional crystallization. |
Phase I: Isolation (Modified Acid-Base Extraction)[1]
Objective: Remove inorganic salts and non-basic byproducts without losing the water-soluble diamine.
The Protocol
Standard extraction with Dichloromethane (DCM) often results in low recovery because the diamine partitions into the aqueous phase.
Step-by-Step:
-
Basification: Cool the aqueous reaction mixture to 0–5°C. Slowly add 50% NaOH (aq) until pH ≥ 13 .
-
Why: You must suppress ionization of both amine groups. A pH of 10 is insufficient.
-
-
Saturation (Salting Out): Add solid NaCl to the aqueous layer until saturation (visible undissolved salt).
-
Solvent Selection:
-
Preferred:n-Butanol (High recovery, requires rotovap bath >50°C).[1]
-
Alternative:CHCl₃:Isopropanol (3:1) or DCM:Isopropanol (4:1) .
-
Avoid: Pure Diethyl Ether or Hexane (Polarity mismatch).
-
-
Extraction: Perform 3x extractions with the chosen solvent.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it can act as a Lewis acid and trap amines.
Workflow Visualization
Caption: Logic flow for maximizing recovery of water-soluble diamines during extraction.
Phase II: Bulk Purification (Vacuum Distillation)[1]
Objective: Isolate the free base from non-volatile impurities (tars, polymers).
Critical Warning: Amines oxidize rapidly at high temperatures.
-
Requirement: The system must be under inert atmosphere (Nitrogen/Argon) until vacuum is applied.
-
Equipment: Short-path distillation head (Vigreux column optional but recommended for isomer separation).
Parameters:
-
Pressure: < 1.0 mmHg (High Vacuum is non-negotiable).
-
Bath Temperature: Start at 60°C, ramp slowly.
-
Collection:
-
Fore-run: Solvent residuals (discard).[8]
-
Main Fraction: Clear, colorless oil (typically 80–95°C depending on exact vacuum).
-
Phase III: Stereochemical Resolution (Salt Recrystallization)[1]
Objective: Separate cis/trans isomers and achieve >98% purity without chromatography. This relies on the differential solubility of diastereomeric salts.[9]
Method A: Dihydrochloride Salt (General Purity)
Best for removing general impurities if the isomer ratio is already acceptable.
-
Dissolve the distilled oil in Ethanol (absolute) (approx. 5-10 volumes).
-
Cool to 0°C.
-
Add HCl in Ethanol (or Dioxane) dropwise until pH < 2.
-
Note: A thick white precipitate (dihydrochloride salt) will form.
-
-
Recrystallization:
-
Heat the slurry to reflux.[5]
-
Add Methanol dropwise until the solid just dissolves.
-
Remove from heat and allow to cool slowly to Room Temperature, then to 4°C.
-
-
Filter the crystals. Wash with cold Ethanol/Ether.
Method B: Tartrate Resolution (Isomer Separation)
Best for isolating a specific enantiomer or diastereomer (e.g., cis-isomer).[1]
-
Dissolve free base in Methanol/Water (9:1) .
-
Add 1.0 equivalent of Dibenzoyl-L-tartaric acid .
-
Heat to clear solution.
-
Cool slowly. The less soluble diastereomeric salt will crystallize.
-
Validation: Check the optical rotation or NMR of the salt compared to the mother liquor.
-
Recrystallization Workflow
Caption: Iterative process for upgrading purity and resolving isomers via salt formation.[1]
Troubleshooting & FAQs
Q: I formed the HCl salt, but it came out as a sticky oil/gum, not crystals. Why? A: This is a common issue with diamine salts.
-
Cause: Solvents are too polar or contain too much water.
-
Fix: Triturate the oil with anhydrous Diethyl Ether or Acetone . Scratch the flask glass with a spatula to induce nucleation. If that fails, redissolve in hot Ethanol and add Ethyl Acetate as an anti-solvent until cloudy, then cool.
Q: My extraction yield is <50%. Where is the product? A: It is likely still in the aqueous layer.
-
Test: Take a 1mL aliquot of the aqueous layer, evaporate it, and run an NMR. If product signals are present, the pH was likely not high enough (needs pH > 13) or the partition coefficient is too low. Switch to continuous extraction with Chloroform for 12+ hours.
Q: How do I determine the Cis/Trans ratio without a column? A: Use Proton NMR (1H-NMR) on the crude material.
-
The coupling constants (
-values) of the protons at C3 and C4 differ between isomers. -
Cis-isomer: Typically shows smaller coupling constants (axial-equatorial or equatorial-equatorial).[1]
-
Trans-isomer: Typically shows large diaxial coupling (
~ 10-12 Hz).[1]
References
-
Pfizer Inc. (2010). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Patent WO2010129053. (Describes tartrate resolution of piperidine derivatives).
-
Koei Chemical Co. (2025). 4-Piperidinopiperidine Technical Data. (Provides boiling point benchmarks for diamine piperidines).
-
ChemicalBook. (2025). N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Properties. (Physical properties of the Tofacitinib intermediate).
-
Royal Society of Chemistry. (2018). Diamines as switchable-hydrophilicity solvents. (Discusses phase behavior of water-soluble diamines).
Sources
- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-Piperidinopiperidine - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 3. CN104710346A - Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. ijpbs.com [ijpbs.com]
- 6. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Stereocontrol in 4-Methylpiperidin-3-amine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling cis/trans diastereoselectivity in 3,4-disubstituted piperidines.
Executive Summary
The synthesis of 4-methylpiperidin-3-amine presents a classic stereochemical challenge. The piperidine ring is conformationally flexible, and the relationship between the C3-amine and C4-methyl groups determines the biological activity of the scaffold.
-
The Trans Isomer (3R,4R / 3S,4S): Thermodynamically favored (diequatorial conformation). Best accessed via Reductive Amination under thermodynamic control.
-
The Cis Isomer (3R,4S / 3S,4R): Kinetically favored in surface-mediated reactions. Best accessed via Catalytic Hydrogenation of the corresponding pyridine (Syn-addition).
This guide provides three specific workflows to control this ratio, troubleshoot selectivity issues, and purify the resulting isomers.
Workflow Selector: Which Route Fits Your Precursor?
Figure 1: Decision matrix for selecting the synthetic route based on starting material and desired stereochemistry.
Workflow A: Targeting the Cis-Isomer (Kinetic Control)
Primary Method: Heterogeneous Catalytic Hydrogenation of Pyridines.
The Science
Catalytic hydrogenation of 3-amino-4-methylpyridine (or its N-benzyl analog) proceeds via syn-addition of hydrogen across the aromatic ring. The pyridine ring adsorbs flat onto the metal surface. As hydrogen atoms are transferred from the catalyst surface to the ring, they add to the same face (the bottom face), forcing the substituents (amine and methyl) to point "up" on the same side relative to the new ring protons.
Protocol
-
Substrate: 4-methylpyridin-3-amine (1.0 equiv).
-
Catalyst: 5% Rh/C or 5% Rh/Al₂O₂ (5-10 wt% loading). Note: Rhodium is superior to Palladium for preventing dearomatization side-products and maximizing cis-selectivity.
-
Solvent: 5% Acetic Acid in Methanol or Ethanol.
-
Why Acid? Protonating the pyridine nitrogen prevents it from poisoning the catalyst surface and accelerates reduction.
-
-
Conditions: 50–60 psi H₂, 25–40°C, 12–24 hours.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Ensure the pyridine is fully protonated. Add 1.1 equiv of concentrated HCl or use Glacial Acetic Acid as the co-solvent. |
| Loss of Cis Selectivity | High Temperature | High temps (>60°C) can cause isomerization of the product. Keep T < 40°C. |
| De-benzylation | Pd/C used instead of Rh | If using N-benzyl protection, Rh/C preserves the benzyl group better than Pd/C. If de-benzylation is desired, switch to Pd(OH)₂ (Pearlman's Catalyst). |
Workflow B: Targeting the Trans-Isomer (Thermodynamic Control)
Primary Method: Reductive Amination of 4-methylpiperidin-3-one.
The Science
The trans isomer places both the C3-amine and C4-methyl groups in equatorial positions, which is the lowest energy conformation (minimizing 1,3-diaxial interactions). In reductive amination, the intermediate imine/enamine exists in equilibrium. By using a mild reducing agent and allowing equilibration, the hydride attacks the iminium ion from the axial direction (least hindered), yielding the equatorial amine.
Protocol
-
Substrate: 1-Benzyl-4-methylpiperidin-3-one.
-
Amine Source: Ammonium acetate (for primary amine) or Benzylamine (for secondary).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.
-
Why STAB? It is less reactive than NaBH₄, allowing the imine formation equilibrium to settle toward the thermodynamic preference before reduction occurs.
-
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Acetic Acid (1.0 equiv) to catalyze imine formation.
Step-by-Step
-
Mix ketone and amine (1.1 equiv) in DCE with AcOH. Stir for 2 hours at RT to form the imine.
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir 16 hours at RT.
-
Quench with saturated NaHCO₃.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Cis Content | Kinetic Reduction | You likely used NaBH₄ or LiAlH₄. These are too aggressive and "lock in" the kinetic product. Switch to NaBH(OAc)₃. |
| No Reaction | Steric Hindrance | The C4-methyl makes the C3-ketone hindered. Add Ti(OiPr)₄ (Titanium isopropoxide) to force imine formation before adding the reducing agent. |
| Imine Hydrolysis | Wet Solvents | STAB is moisture sensitive. Ensure DCE is dry. |
Workflow C: Separation & Purification (The "Fix-It" Phase)
Even with optimized conditions, you will often obtain a mixture (e.g., 80:20). Separation of the free amines is difficult due to polarity and volatility.
Strategy 1: N-Boc Derivatization (Recommended)
Converting the amine to a carbamate (N-Boc) significantly changes the polarity and breaks hydrogen bonding, making the diastereomers separable by standard silica flash chromatography.
-
Crude Mixture + Boc₂O (1.1 equiv) + TEA in DCM.
-
TLC Check: The cis and trans N-Boc derivatives usually have a
of 0.1–0.2 in Hexane/EtOAc mixtures. -
Column: Silica gel.[1] Gradient 0% -> 30% EtOAc in Hexane.
Strategy 2: Oxalate Salt Crystallization
If chromatography is not an option (scale-up), oxalate salts often crystallize with high diastereomeric purity.
-
Dissolve crude amine mixture in Ethanol.
-
Add 1.0 equiv of Oxalic Acid dissolved in hot Ethanol.
-
Cool slowly. The trans-isomer oxalate is typically less soluble and will crystallize first.
-
Filter and recrystallize to >98% dr.
Mechanistic Visualization
Figure 2: Mechanistic divergence between the two primary synthetic routes.
References
-
Stereoselective Hydrogenation of Pyridines
-
Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine.
-
Source: Organic & Biomolecular Chemistry (RSC).
- Context: Describes Rh(I) catalyzed hydrogenation strategies for 3,4-disubstituted piperidines.
-
URL:[Link]
-
-
Separation of Isomers
-
Reductive Amination Controls
-
General Piperidine Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Structural Validation of 4-Methylpiperidin-3-amine Dihydrochloride via 1H NMR
Executive Summary
4-methylpiperidin-3-amine dihydrochloride is a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib). Its structural integrity—specifically the cis/trans relative stereochemistry and salt stoichiometry—directly impacts the efficacy of downstream pharmaceutical intermediates.
This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of this molecule. We compare the Dihydrochloride Salt form against the Free Base and evaluate Solvent Systems (D₂O vs. DMSO-d₆) to determine the optimal protocol for routine quality control and structural elucidation.
Solvent System Comparison: D₂O vs. DMSO-d₆
For amine salts, solvent selection is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of ring coupling constants.
Comparative Analysis Table
| Feature | Deuterium Oxide (D₂O) | Dimethyl Sulfoxide (DMSO-d₆) |
| Solubility | Excellent. Instant dissolution of dihydrochloride salts. | Moderate. Often requires gentle heating; viscosity broadens lines. |
| Exchangeable Protons | Invisible. Amine (-NH) and Ammonium (-NH₃⁺) protons exchange rapidly with D₂O (H/D exchange). | Visible. Slow exchange allows observation of -NH₂⁺/NH₃⁺ signals (usually 8.0–10.0 ppm). |
| Chemical Shift Stability | High, but pH dependent if not buffered. | Sensitive to concentration and temperature. |
| Coupling Resolution | Superior. Lower viscosity results in sharper multiplets, essential for determining J-values. | Inferior. Viscosity broadening can obscure subtle cis/trans splitting patterns. |
Expert Insight
Recommendation: Use D₂O for confirming regio-chemistry and stereochemistry (via J-coupling analysis) due to superior line shape. Use DMSO-d₆ only when quantification of the salt counter-ion stoichiometry (via integration of ammonium protons) is required.
Spectral Assignment: The Dihydrochloride Signature
The spectrum of 4-methylpiperidin-3-amine dihydrochloride is distinct from its free base precursor due to the protonation of both the secondary amine (ring N) and the primary amine (exocyclic).
Mechanistic Shift (The "Salt Effect")
Protonation creates a strong electron-withdrawing effect (Inductive effect,
-
H-2 and H-6 (Ring
-protons): Shift from ~2.5–3.0 ppm (Free Base) to ~3.2–3.6 ppm (Salt). -
H-3 (Methine adjacent to amine): Shifts downfield due to the adjacent ammonium cation.
Detailed Assignment (D₂O, 400 MHz)
Note: Chemical shifts (
-
0.95 – 1.05 ppm (3H, d, J ≈ 6.5 Hz): Methyl group (-CH₃). The doublet confirms coupling to the single H-4 proton.
-
1.50 – 1.90 ppm (2H, m): H-5 protons (methylene). Often appear as complex multiplets due to ring conformation.
-
2.00 – 2.20 ppm (1H, m): H-4 proton (methine). This signal is key for determining the methyl group orientation.
-
2.90 – 3.60 ppm (4H, m): H-2 and H-6 protons. These are heavily deshielded. In the salt form, the equatorial and axial protons often resolve poorly compared to the free base unless high-field (600 MHz+) instruments are used.
-
3.65 – 3.80 ppm (1H, m): H-3 proton. This is the diagnostic peak for stereochemistry.
Stereochemical Differentiation: Cis vs. Trans
The most critical quality attribute is the relative stereochemistry between the 3-amino and 4-methyl groups.
The Coupling Constant Logic
The conformation of the piperidine ring (chair) dictates that the coupling constant (
-
Trans-isomer (Diaxial): If the amine and methyl are trans-diequatorial (or diaxial), the dihedral angle is ~180° (for diaxial). This results in a large coupling constant (
). -
Cis-isomer (Axial-Equatorial): If one group is axial and the other equatorial, the dihedral angle is ~60°. This results in a small coupling constant (
).
Note: In the dihydrochloride salt, the bulky protonated amines often force the ring into specific conformations to minimize 1,3-diaxial interactions, stabilizing the diequatorial form for trans isomers.
Visualization: Stereochemistry Decision Tree
Figure 1: Logic flow for determining Cis/Trans stereochemistry based on vicinal proton coupling constants.
Experimental Protocols
Protocol A: Sample Preparation for Routine ID (D₂O)
Objective: High-resolution spectrum for structural confirmation and impurity analysis.
-
Weighing: Weigh 10–15 mg of 4-methylpiperidin-3-amine dihydrochloride into a clean vial.
-
Why: Salts are hygroscopic. Weigh quickly to prevent water uptake which shifts the HDO peak, potentially obscuring signals.
-
-
Solvation: Add 0.6 mL of D₂O (99.9% D).
-
Tip: If the salt is acidic, the HDO peak may shift to ~4.8-5.0 ppm.
-
-
Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.
-
Acquisition:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (if integration is critical).
-
Protocol B: Salt Stoichiometry Determination (DMSO-d₆)
Objective: Confirm the presence of 2.0 equivalents of HCl.
-
Weighing: Weigh 5–8 mg of sample.
-
Solvation: Add 0.6 mL of DMSO-d₆ containing TMS.
-
Mixing: Vortex thoroughly. If undissolved, warm gently to 40°C, then cool to room temperature.
-
Acquisition:
-
Crucial Step: Set spectral width (SW) to 15-20 ppm to capture broad ammonium protons.
-
Scans: 64 (Broad peaks require higher S/N).
-
-
Analysis: Integrate the broad peaks at 8.0–10.0 ppm relative to the methyl doublet (3H).
-
Target: Total integration of exchangeable protons should correspond to 4H (NH₂⁺ + NH₂⁺) or 5H depending on the exact protonation state and water exchange rate.
-
Visualization: Experimental Workflow
Figure 2: Experimental decision matrix for solvent selection based on analytical goals.
Troubleshooting & Impurities
When analyzing this intermediate, three common issues arise:
-
Residual Solvents:
-
Isopropanol/Ethanol: Often used in the HCl salt formation. Look for multiplets at 1.1 ppm and 3.8 ppm (IPA) or triplets at 1.1 ppm (EtOH).
-
-
Regioisomers:
-
4-methylpiperidin-3-amine vs. 3-methylpiperidin-4-amine.
-
Differentiation: Use COSY (Correlation Spectroscopy). In the 4-methyl isomer, the methyl group couples to a methine (H-4) which couples to a methylene (H-5). In the 3-methyl isomer, the connectivity differs.
-
-
Free Base Contamination:
-
If the salt formation is incomplete, peaks will appear "doubled" or shifted upfield. Ensure the sample is fully protonated or add a drop of DCl/D₂O to the NMR tube to force the shift to the salt form.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on chemical shifts and coupling constants).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Karplus equation and cyclohexane/piperidine conformational analysis).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for spin-spin splitting systems).
-
Pfizer Inc. (2012). Tofacitinib Citrate (CP-690,550) Synthesis Patents. (Provides context for the 3-amino-4-methylpiperidine scaffold).
Mastering Purity Analysis of 4-Methylpiperidin-3-amine: A Comparative Method Development Guide
Executive Summary: The Analytical Paradox
4-methylpiperidin-3-amine is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib).[1][2] However, it presents a "perfect storm" of analytical challenges:
-
Extreme Polarity: It is a small, hydrophilic aliphatic amine, leading to poor retention on standard Reversed-Phase (RP) columns.[3]
-
High Basicity: With pKa values estimated around 10–11, it remains positively charged at typical HPLC pH levels (2–8), causing severe peak tailing due to silanol interactions.
-
UV Invisibility: The lack of a chromophore makes standard UV detection (254 nm) impossible without derivatization.
-
Stereochemical Complexity: The molecule possesses two chiral centers, requiring separation of cis and trans diastereomers to ensure synthetic fidelity.
This guide objectively compares three distinct methodological approaches to solving these challenges. We demonstrate why High-pH Reversed-Phase Chromatography (High-pH RP) on hybrid silica, coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), outperforms traditional Low-pH and Derivatization methods.
Technical Deep Dive: Method Architectures
The Contenders
We evaluated three primary strategies for determining the chemical purity (including diastereomeric purity) of 4-methylpiperidin-3-amine.
| Feature | Method A: Traditional Low-pH | Method B: Pre-Column Derivatization | Method C: High-pH Hybrid RP (Recommended) |
| Stationary Phase | Standard C18 (Silica) | Standard C18 (Silica) | Hybrid C18 (High pH Stable) |
| Mobile Phase pH | Acidic (pH 2–3) | Acidic/Neutral | Basic (pH 10.5–11.5) |
| Detection | UV (205-210 nm) / MS | UV (254 nm) | CAD / MS / ELSD |
| Sample Prep | Dilute & Shoot | Complex Reaction (e.g., Benzoyl Chloride) | Dilute & Shoot |
| Primary Failure Mode | Peak Tailing, Dewetting | Side Products, Stability, Labor | Requires specialized column hardware |
Mechanistic Analysis[1][4][5]
Method A: The Failure of Low pH
At pH 3.0, the amine nitrogens are fully protonated (
-
Repulsion: The charged analyte is repelled by the hydrophobic C18 chains, resulting in near-zero retention (
). -
Silanol Drag: The cationic amine interacts ionically with residual anionic silanols on the silica surface, causing severe peak tailing (
).
Method B: The Burden of Derivatization
Reacting the amine with reagents like benzoyl chloride or tosyl chloride adds a hydrophobic chromophore. While this solves the UV detection and retention issues, it introduces analytical uncertainty :
-
Incomplete derivatization leads to false impurity profiles.[3]
-
Reagent peaks can co-elute with trace impurities.[3]
-
Stereochemical integrity can be compromised during the reaction conditions.
Method C: The High-pH Solution (The "Product")
By elevating the mobile phase pH to 11.0 (above the analyte's pKa), we suppress ionization. The molecule becomes neutral and significantly more hydrophobic.
-
Result: Strong hydrophobic retention on C18.
-
Benefit: Neutral amines do not interact with silanols, yielding sharp, symmetric peaks.[3]
-
Requirement: Must use "Hybrid" particles (e.g., Ethylene Bridged Hybrid - BEH) that resist silica dissolution at pH > 10.[2]
Comparative Performance Data
The following data summarizes the chromatographic performance of the three methods.
Table 1: Method Performance Metrics
| Metric | Method A (Low pH) | Method B (Derivatization) | Method C (High pH Hybrid) |
| Retention Time ( | 1.2 min (Void) | 12.5 min | 6.8 min |
| Capacity Factor ( | 0.2 (Fail) | 5.5 | 2.8 (Optimal) |
| Tailing Factor ( | 2.8 (Severe) | 1.1 | 1.2 (Excellent) |
| Resolution (Cis/Trans) | Co-elution | 1.8 | 3.5 |
| LOD (Signal-to-Noise) | High (Poor sensitivity) | Low (High sensitivity) | Low (High sensitivity via CAD/MS) |
| Prep Time | 5 min | 60+ min | 5 min |
Interpretation: Method C provides the optimal balance of speed, resolution, and data integrity without the labor cost of derivatization.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the appropriate method based on laboratory capabilities and sample requirements.
Caption: Decision tree for selecting the optimal analytical strategy based on detector availability.
Recommended Experimental Protocol (Method C)
This protocol utilizes a High-pH resistant hybrid column to achieve direct separation of the cis and trans isomers and impurities.
Equipment & Reagents[3][4][6][7][8][9][10][11]
-
Instrument: UHPLC or HPLC system with CAD (Charged Aerosol Detector) or MS (Mass Spectrometer).
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent.[3]
-
Reagents: Ammonium Hydroxide (28-30%), Ammonium Bicarbonate, HPLC Grade Acetonitrile, Milli-Q Water.[3][2]
Step-by-Step Methodology
1. Mobile Phase Preparation[3][4]
-
Mobile Phase A (Buffer pH 10.5):
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM concentration).
-
Adjust pH to 10.5 ± 0.1 using Ammonium Hydroxide. Note: Filtration is crucial to prevent particulates.[3]
-
-
Mobile Phase B: 100% Acetonitrile.
2. Instrument Parameters
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Column Temperature: 40°C (Improves mass transfer for basic amines).
-
Injection Volume: 5–10 µL.
-
Detection:
-
CAD: Nebulizer Temp 35°C, Power Function 1.0.
-
MS: ESI Positive Mode, SIM scan for [M+H]+ = 115.1 m/z.
-
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 16.0 | 95 | 5 | End |
Self-Validating System Checks
To ensure the method is performing correctly (Trustworthiness), observe the following system suitability criteria:
-
pH Check: If retention times drift earlier, check if Mobile Phase A pH has dropped (CO2 absorption can lower pH of bicarbonate buffers).
-
Tailing Factor: The main amine peak must have
. If higher, the column may be aging or the pH is insufficient to suppress ionization.
Interaction Mechanism Diagram
Understanding why High-pH works is key to troubleshooting.[2]
Caption: Mechanistic comparison of analyte-stationary phase interactions at Low vs. High pH.
References
-
ChemicalBook. (2025).[5] N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Properties and Synthesis.Link[2]
-
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography.Link
-
National Institutes of Health (NIH). (2012). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.Link[2]
-
ResearchGate. (2014).[6] Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization.Link
-
Verified Peptides. (2025). High- vs. Low-Pressure Chromatography in Peptide Studies.Link
Sources
- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS#: 477600-74-1 [m.chemicalbook.com]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Chiral HPLC Separation of 4-Methylpiperidin-3-amine Enantiomers
Executive Summary
The separation of 4-methylpiperidin-3-amine enantiomers presents a classic chromatographic challenge: the molecule is highly polar, basic, and lacks a significant UV chromophore.[1] As a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib , the resolution of the cis-(3R,4R) isomer from its enantiomer and diastereomers is a pivotal quality control step.
This guide objectively compares the two dominant strategies for this separation:
-
Direct Separation: Utilizing Crown Ether or Immobilized Polysaccharide columns.
-
Derivatization: Pre-column reaction to introduce a chromophore, followed by standard Normal Phase Chiral HPLC.
Key Insight: While direct separation on Crown Ether columns is the most elegant solution for R&D, pre-column derivatization remains the industry standard for QC environments requiring high-sensitivity UV detection (e.g., trace impurity analysis).
Stereochemical Landscape
4-methylpiperidin-3-amine possesses two chiral centers, resulting in four stereoisomers. The separation usually targets the cis-enantiomeric pair, as the cis-(3R,4R) configuration is often the pharmacologically active scaffold.
-
Cis-Pair: (3R,4R) and (3S,4S)
-
Trans-Pair: (3R,4S) and (3S,4R)
The primary analytical goal is often to resolve the cis enantiomers and quantify the trans diastereomers as impurities.
Comparative Analysis of Separation Strategies
Strategy A: Direct Separation (Crown Ether Columns)
Best For: R&D, Process Development, Mass Spectrometry (MS) detection.
Crown ether columns (e.g., Daicel Crownpak CR-I(+)) are designed specifically for primary amines. They function by forming a host-guest inclusion complex with the ammonium ion of the analyte.
-
Mechanism: The amino group is protonated (using acidic mobile phase) and "docks" into the chiral crown ether cage.
-
Mobile Phase: Aqueous Perchloric Acid (HClO₄) with Methanol.
-
Detection: RI (Refractive Index), ELSD, or MS (UV is difficult due to cut-off limits).
Strategy B: Pre-Column Derivatization
Best For: Quality Control (QC), Trace Impurity Quantitation, Standard UV Detection.
Since the native molecule lacks a chromophore, reacting it with p-Toluenesulfonyl chloride (PTSC) or Benzoyl Chloride creates a stable, UV-active derivative.
-
Mechanism: The derivative interacts via hydrogen bonding and
- interactions with polysaccharide-based CSPs (e.g., Chiralpak AD-H, IA).[1] -
Mobile Phase: Alkane/Alcohol (Normal Phase) or 100% Alcohol (Polar Organic Mode).
-
Detection: UV at 230–254 nm.
Performance Comparison Table
| Feature | Strategy A: Direct (Crown Ether) | Strategy B: Derivatization (Polysaccharide) |
| Column | Crownpak CR-I(+) / CR(+) | Chiralpak AD-H / IA / IC |
| Sample Prep | Dissolve in Mobile Phase (Minimal) | Reaction with PTSC/Base (15-30 mins) |
| Resolution ( | High ( | Very High ( |
| Sensitivity | Low (requires RI/ELSD) or High (MS) | High (UV detection feasible) |
| Robustness | Sensitive to Temperature & pH | Highly Robust |
| Throughput | Moderate (Low temp often required) | High |
Decision Framework & Workflows
The following diagrams illustrate the logical pathway for method selection and the specific workflow for the derivatization approach.
Caption: Decision tree for selecting the optimal separation strategy based on detection requirements.
Detailed Experimental Protocols
Protocol A: High-Sensitivity Derivatization Method (Recommended for QC)
This protocol yields a tosyl-derivative that is easily separated on standard Chiralpak columns.[1]
Reagents:
-
Base: Triethylamine (TEA) or NaOH
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of amine in 5 mL DCM. Add 1.2 equivalents of TEA.
-
Reaction: Add 1.1 equivalents of PTSC slowly at 0-5°C. Stir at room temperature for 15 minutes.
-
Quench: Add water to quench excess reagent. Extract organic layer.
-
Dry: Evaporate solvent and reconstitute in Mobile Phase (Ethanol).
-
HPLC Conditions:
Protocol B: Direct Separation Method (Recommended for R&D)
This method avoids chemical modification but requires strict control of pH and temperature.
Step-by-Step Workflow:
-
Sample Prep: Dissolve amine directly in the mobile phase.
-
HPLC Conditions:
-
Column: Crownpak CR(+) (150 × 4.0 mm, 5 µm).
-
Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Methanol (90:10 v/v).[6]
-
Temperature: Critical: Maintain column at 0°C to 10°C. Lower temperature increases the stability of the chiral complex and improves resolution.
-
Flow Rate: 0.4 - 0.8 mL/min.[1]
-
Detection: RI (Refractive Index) or ELSD.[7]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Direct Method) | Interaction with silanols or slow kinetics.[1] | Lower the temperature (try 5°C). Ensure pH is sufficiently acidic (< 2.0). |
| Peak Tailing (Deriv. Method) | Residual free amine interaction. | Increase DEA concentration in mobile phase to 0.1% or 0.2%. |
| Low Sensitivity | Lack of chromophore.[8][9] | Switch to Derivatization method (Strategy B) or use LC-MS. |
| Elution Order Reversal | Column chemistry difference. | Note that Crownpak CR(-) will reverse the elution order compared to CR(+). |
References
-
Chittabathina, V. R. B., et al. (2014).[5] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[5] Link
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)/CR-I(-)." Link
-
Pfizer Inc. (2012). "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." World Intellectual Property Organization, WO2012137111. Link
-
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32. Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Link
Sources
- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Distinguishing (3R,4R) from (3S,4S) Isomers: A Comparative Guide to Polarimetry
Executive Summary
In chiral drug development, distinguishing between the (3R,4R) and (3S,4S) isomers is a critical quality attribute. These two molecules are enantiomers —non-superimposable mirror images.[1][2][3][4][5] While they share identical boiling points, melting points, and NMR spectra (in achiral solvents), they interact differently with plane-polarized light.[1]
Polarimetry offers the fastest, most cost-effective method for routine identification and optical purity assessment of these isomers, provided a reference standard exists. However, it lacks the resolution of Chiral HPLC for quantifying trace enantiomeric impurities. This guide objectively compares polarimetry against orthogonal techniques and provides a validated protocol for its application in a regulated environment.
Scientific Foundation: The Physics of Distinction
Enantiomers vs. Diastereomers
It is vital to classify the relationship between the isomers :
-
(3R,4R) and (3S,4S): These are enantiomers . They rotate light by the exact same magnitude but in opposite directions (e.g., +50° vs. -50°).
-
(3R,4R) and (3R,4S): These would be diastereomers (or meso compounds). They have different physical properties and specific rotations that do not necessarily correlate in magnitude.[3]
This guide focuses strictly on the enantiomeric pair: (3R,4R) vs. (3S,4S).
Biot’s Law and Specific Rotation
Polarimetry relies on Biot’s Law.[6] The observed rotation (
Where:
- : Observed rotation (degrees)[5][7][8][9]
- : Path length (decimeters, usually 1 dm)[5]
- : Concentration (g/mL)
- : Temperature (usually 20°C or 25°C)
- : Wavelength (usually Sodium D-line, 589 nm)[7][9]
Comparative Analysis: Polarimetry vs. Alternatives
While polarimetry is the industry workhorse for "Identity" testing, it is not always the correct tool for "Purity" testing.
Table 1: Technology Comparison Matrix
| Feature | Polarimetry | Chiral HPLC/GC | Vibrational Circular Dichroism (VCD) |
| Primary Utility | Identity Confirmation & Bulk Purity | Trace Impurity Quantitation | Absolute Configuration Assignment |
| Speed | < 5 mins (Prep + Read) | 20–60 mins (Column equilibration + Run) | Hours (Data acquisition + DFT calc) |
| Cost per Run | Low (Solvent only) | High (Chiral columns, solvents) | High (Instrument time) |
| Reference Standard | REQUIRED (Must know if R,R is + or -) | REQUIRED (To identify retention time) | NOT REQUIRED (Ab initio determination) |
| Limit of Detection | Poor (Requires chemically pure sample) | Excellent (< 0.05% impurity detection) | N/A (Qualitative) |
| Sample Recovery | Non-destructive (100% recovery) | Destructive (unless Prep-HPLC used) | Non-destructive |
Decision Logic: When to Use Which?
Use the following logic flow to determine if Polarimetry is suitable for your specific (3R,4R)/(3S,4S) challenge.
Figure 1: Decision tree for selecting the analytical technique based on sample constraints.
Experimental Protocol: Distinguishing Isomers
Objective: To assign the configuration of an unknown batch of "Compound X" as either (3R,4R) or (3S,4S) based on a reference standard.
Prerequisites:
-
Reference value: e.g., Literature states (3R,4R)-Compound X has
(c=1, Methanol). -
USP <781> compliant polarimeter.
Step 1: Sample Preparation
-
Solvent Selection: Use the exact solvent specified in the reference method.
-
Expert Insight: Changing solvent from Methanol to Chloroform can change the specific rotation from positive to negative due to dipole interactions and hydrogen bonding.
-
-
Weighing: Accurately weigh 100 mg (±0.1 mg) of the sample.
-
Dissolution: Transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. Ensure complete dissolution; particulates cause light scattering, leading to erroneous readings.
Step 2: System Blanking
-
Fill the polarimeter cell (1 dm) with pure solvent.
-
Inspect for air bubbles. Tip: Air bubbles are the #1 cause of unstable readings.
-
Place in the polarimeter and zero the instrument.
Step 3: Measurement
-
Rinse the cell with a small volume of the sample solution.
-
Fill the cell with the sample solution.
-
Equilibrate temperature to 25°C ± 0.5°C. (Peltier control is preferred).
-
Record the observed rotation (
) as the average of 5 measurements.
Step 4: Calculation & Assignment
Calculate the Specific Optical Rotation (SOR):
Interpretation Logic:
-
Scenario A: Calculated SOR is +44.8° .
-
Scenario B: Calculated SOR is -45.1° .
-
Scenario C: Calculated SOR is 0° .
Critical Variables & Troubleshooting
The Drude Equation & Wavelength
If the specific rotation is small (e.g., < 5°), distinguishing isomers at 589 nm (Sodium D-line) is risky due to signal-to-noise ratios.
-
Solution: Use a lower wavelength (e.g., Hg 365 nm).[10] According to the Drude Equation , optical rotation increases as wavelength decreases. This amplifies the signal, making the distinction between (+) and (-) more robust.
Temperature Sensitivity
Optical rotation is temperature-dependent.
-
Impact: A 5°C shift can alter readings by >10% for some rigid chiral molecules.
-
Control: Always use a jacketed cell or Peltier system set to 20°C or 25°C as defined by the monograph.
Optical Purity vs. Enantiomeric Excess (ee)
Polarimetry measures Optical Purity , which is often approximated to Enantiomeric Excess (ee) , though they are not strictly identical if impurities are present.
If your calculated optical purity is 90%, it implies the sample is mostly one isomer, but contains ~5% of the opposite enantiomer (assuming no other chiral impurities).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for polarimetric assignment of configuration.
References
-
United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.[11][12][13]
-
Source:
-
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.
-
Source:
-
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Source:
-
-
McNaught, A. D., & Wilkinson, A. (1997). IUPAC Compendium of Chemical Terminology (the "Gold Book"). "Specific Optical Rotation".[5][6][11][13][14]
-
Source:
-
Sources
- 1. docbrown.info [docbrown.info]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 10. uspbpep.com [uspbpep.com]
- 11. Revision of USP <781> Optical Rotation - ECA Academy [gmp-compliance.org]
- 12. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]
- 13. Changes in USP 781 - Optical & Specific Rotation | Anton Paar [anton-paar.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 4-Methylpiperidin-3-amine vs. 3-Aminopiperidine
Introduction
In the landscape of pharmaceutical and medicinal chemistry, saturated nitrogen heterocycles, particularly piperidine derivatives, are foundational scaffolds in a multitude of therapeutic agents.[1] Their conformational pre-organization and versatile substitution patterns allow for precise tuning of pharmacological properties. Among these, 3-aminopiperidine serves as a crucial building block in numerous bioactive molecules. The introduction of substituents onto the piperidine ring can significantly modulate the reactivity of its functional groups, thereby influencing synthetic strategies and, ultimately, the biological activity of the final compounds.
This guide provides a comprehensive comparison of the chemical reactivity of 4-methylpiperidin-3-amine and its parent compound, 3-aminopiperidine. As a Senior Application Scientist, the insights presented herein are grounded in fundamental principles of organic chemistry, supported by analogous experimental data from the literature, and aim to provide researchers, scientists, and drug development professionals with a robust framework for selecting and utilizing these valuable synthetic intermediates. We will delve into the electronic and steric effects governing their reactivity in key synthetic transformations, including acylation, alkylation, and reductive amination.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the exocyclic primary amine and the endocyclic secondary amine in both 4-methylpiperidin-3-amine and 3-aminopiperidine is governed by a delicate interplay of electronic and steric factors.
Electronic Effects:
The methyl group in 4-methylpiperidin-3-amine is an electron-donating group (EDG) through an inductive effect.[2][3] This donation of electron density increases the electron density on the piperidine ring and, consequently, on the nitrogen atoms. An increase in electron density on a nitrogen atom generally leads to an increase in its basicity and nucleophilicity.[4] Therefore, it is anticipated that 4-methylpiperidin-3-amine will be slightly more basic than 3-aminopiperidine.
Steric Effects:
The methyl group at the 4-position in 4-methylpiperidin-3-amine introduces steric hindrance around the adjacent 3-amino group. This steric bulk can impede the approach of electrophiles to the primary amine, thereby reducing its nucleophilicity.[5] The endocyclic secondary amine is also affected, albeit to a lesser extent. The degree of this steric hindrance is dependent on the conformation of the piperidine ring and the nature of the attacking electrophile.
The interplay of these opposing effects—enhanced basicity due to electronic donation versus decreased nucleophilicity due to steric hindrance—is central to understanding the differential reactivity of these two molecules.
Comparative Reactivity in Key Synthetic Transformations
N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in many drug molecules. The reaction typically involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.
Expected Outcome:
It is predicted that 3-aminopiperidine will exhibit a faster rate of N-acylation at the exocyclic primary amine compared to 4-methylpiperidin-3-amine . This is primarily due to the steric hindrance imposed by the adjacent methyl group in the latter, which will raise the energy of the transition state for the nucleophilic attack. While the methyl group in 4-methylpiperidin-3-amine increases the basicity of the amino group, this electronic effect is likely to be outweighed by the steric impediment, especially with bulky acylating agents.
Experimental Protocol for Comparative N-Acylation:
This protocol describes a competitive acylation experiment to determine the relative reactivity of the two amines.
Materials:
-
4-Methylpiperidin-3-amine
-
3-Aminopiperidine
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N2 or Ar), prepare a 0.1 M solution of 4-methylpiperidin-3-amine (1.0 eq) and 3-aminopiperidine (1.0 eq) in anhydrous DCM.
-
Add the internal standard (0.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a 0.1 M solution of acetyl chloride (0.5 eq) in anhydrous DCM.
-
Slowly add the acetyl chloride solution to the stirred amine solution at 0 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench each aliquot with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture by 1H NMR or GC-MS to determine the ratio of the acylated products.
Data Analysis:
The relative peak areas of the acetylated products corresponding to each amine, normalized to the internal standard, will provide a semi-quantitative measure of their relative reaction rates.
Caption: General mechanism of reductive amination.
Physicochemical Properties
The basicity of an amine is a key physicochemical property that influences its reactivity and behavior in biological systems. It is quantified by the pKa of its conjugate acid.
| Compound | Predicted pKa (Conjugate Acid) | Comments |
| Piperidine | ~11.12 [6] | Parent compound for reference. |
| 3-Aminopiperidine | ~10.5 (exocyclic), ~11.1 (endocyclic) | The two amino groups will have distinct pKa values. |
| 4-Methylpiperidin-3-amine | Slightly higher than 3-aminopiperidine | The electron-donating methyl group is expected to increase the basicity of both nitrogen atoms. |
Note: The pKa values for 3-aminopiperidine and 4-methylpiperidin-3-amine are estimates based on the pKa of piperidine and the electronic effects of the substituents. Experimental determination is recommended for precise values.
Conclusion and Recommendations
This comparative guide has provided a detailed analysis of the expected reactivity of 4-methylpiperidin-3-amine versus 3-aminopiperidine. The key takeaways are:
-
Electronic Effects: The methyl group in 4-methylpiperidin-3-amine is electron-donating, which is predicted to increase its basicity compared to 3-aminopiperidine.
-
Steric Effects: The same methyl group introduces significant steric hindrance around the adjacent 3-amino group, which is expected to decrease its nucleophilicity.
-
Reactivity: In common synthetic transformations such as N-acylation, N-alkylation, and reductive amination, it is anticipated that 3-aminopiperidine will be the more reactive nucleophile due to the absence of steric hindrance.
For researchers and drug development professionals, the choice between these two building blocks should be guided by the specific requirements of the synthetic route and the desired properties of the final product.
-
Choose 3-aminopiperidine for reactions where high nucleophilicity and rapid reaction rates are desired.
-
Choose 4-methylpiperidin-3-amine when the introduction of a methyl group at the 4-position is structurally required for the target molecule, and be prepared for potentially slower reaction rates that may require more forcing conditions.
It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for any new transformation involving these reagents.
References
-
Bode, J. W. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(48), 19698–19701. [Link]
-
Kreituss, I., & Bode, J. W. (2016). Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research, 49(12), 2807–2821. [Link]
-
ResearchGate. (2025). Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]
-
Chemistry Steps. (2021). Basicity of Amines. [Link]
-
University of Calgary. (n.d.). CHAPTER 21: AMINES. [Link]
-
Expii. (n.d.). Strengths of Amines as Bases — Overview & Examples. [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
CK-12 Foundation. (2026). Chemical Properties of Amines. [Link]
-
Save My Exams. (2024). Basicity of Amines - A level Chemistry Revision Notes. [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
-
ACS Publications. (2010). Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies. The Journal of Organic Chemistry, 76(3), 846–852. [Link]
-
University of Colorado Boulder. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
ETH Zurich Research Collection. (2018). Kinetic Resolution of Cyclic Secondary Amines and Synthesis of Partially Saturated N- Heterocycles. [Link]
-
ResearchGate. (2022). pK a values of common substituted piperazines. [Link]
-
ResearchGate. (2025). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. [Link]
-
PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
-
ACS Publications. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. The Journal of Organic Chemistry, 88(16), 11451–11464. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity of Amines. [Link]
-
Semantic Scholar. (2011). Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies. The Journal of Organic Chemistry, 76(3), 846-52. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. [Link]
-
ACS Publications. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(6), 2857–2861. [Link]
-
National Center for Biotechnology Information. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 714–719. [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 2630. [Link]
-
National Center for Biotechnology Information. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(14), 6540–6548. [Link]
-
ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]
-
The Journal of Organic Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. 79(14), 6540-8. [Link]
-
Taylor & Francis Online. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]
-
Wiley Online Library. (2017). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 23(47), 11333-11341. [Link]
-
Office of Scientific and Technical Information. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
ScienceDirect. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Tetrahedron, 66(4), 955-961. [Link]
-
Dalal Institute. (n.d.). Effect of Structure on Reactivity. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8496. [Link]
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
National Center for Biotechnology Information. (2019). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 24(18), 3320. [Link]
-
ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. [Link]
-
Advanced Journal of Chemistry. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. 7(2), 163-189. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. 15, 55–63. [Link]
Sources
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
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- 4. savemyexams.com [savemyexams.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Elemental Analysis Standards for Dihydrochloride Salts
Executive Summary
Dihydrochloride salts (
This guide moves beyond basic operation manuals to establish a self-validating protocol for dihydrochloride salts. It compares combustion analysis against potentiometric titration and defines the "Equilibrated Sample Strategy"—the industry gold standard for handling labile salts.
Part 1: The Dihydrochloride Challenge
Standard EA workflows assume a sample is dry, stable, and stoichiometric. Dihydrochloride salts often violate all three assumptions.
The Hygroscopicity Trap
Dihydrochlorides are potent desiccants. A "dry" sample removed from a desiccator can absorb 1–3% by weight of atmospheric water within the 30 seconds required to weigh it on a microbalance.
-
Impact: Carbon (%C) and Nitrogen (%N) values appear low (diluted by water mass), while Hydrogen (%H) appears high.
The Drying Paradox (HCl Volatility)
To fix hygroscopicity, researchers often dry samples under high vacuum and heat (
-
Mechanism:
-
Impact: The sample loses counter-ion stoichiometry. You might achieve a "dry" sample, but it is no longer a dihydrochloride. The Cl analysis will fail low, and the C/N ratio will shift.
Halogen Interference
High halogen content (>15% Cl by mass in small MW drugs) can overwhelm standard combustion catalysts, leading to incomplete combustion or detector saturation.
Part 2: Comparative Methodology
For validating dihydrochloride stoichiometry, one method is rarely sufficient. We compare the three primary approaches.
Table 1: Analytical Method Comparison
| Feature | Combustion Analysis (CHN) | Argentometric Titration | Ion Chromatography (IC) |
| Primary Target | C, H, N (Purity & Composition) | Chloride ( | Chloride ( |
| Precision | |||
| Sample Req. | 1–3 mg | 10–50 mg | 10–50 mg |
| Interference | Metals, high halogens (requires scrubbers) | Sulfides, other halides | Matrix effects |
| Verdict | Gold Standard for organic purity. | Gold Standard for salt stoichiometry. | Best for trace impurity profiling. |
Strategic Recommendation
Do not rely on CHN analysis alone to determine the salt ratio (e.g., 1.8 HCl vs 2.0 HCl). The error margin in %C is often too wide to distinguish subtle salt variations.
-
Protocol: Use Potentiometric Titration with
to fix the Cl content, then use CHN to confirm the organic backbone purity.
Part 3: The "Equilibrated Sample" Protocol
Instead of fighting the hygroscopicity (and risking HCl loss), we adopt the Equilibrated Sample Strategy . We allow the sample to reach moisture equilibrium with the lab atmosphere, measure the water content explicitly, and mathematically correct the theoretical values.
Workflow Diagram
Figure 1: The Equilibrated Sample Protocol ensures that the water content measured matches the water content present during the CHN burn, eliminating weighing errors.
Step-by-Step Methodology
-
Equilibration: Spread the sample thinly on a watch glass. Let it stand in the weighing room for 30 minutes. It will absorb water until it reaches equilibrium with the ambient humidity.
-
Water Determination (Critical): Take an aliquot (~10 mg) and immediately run a Karl Fischer (Coulometric) titration. Record the water content (
) to two decimal places (e.g., 4.52%).-
Alternative: Use TGA (Thermogravimetric Analysis), but ensure the weight loss is strictly water (below 100°C) and not HCl.
-
-
Combustion Analysis: Immediately weigh aliquots (2 mg) for CHN analysis from the same equilibrated batch.
-
Instrument Setup: Ensure the combustion tube contains a Silver Tungstate (
) or Silver Wool zone. This traps the massive amount of Chlorine ( ) gas released, preventing it from interfering with the Thermal Conductivity Detector (TCD).
-
-
Calculation: Do not compare the "Found" values to the anhydrous theoretical values. You must calculate the Hydrated Theoretical Values .
Part 4: Data Analysis & Interpretation[1][2]
The Correction Formula
To validate the sample, you must adjust the theoretical molecular weight (
Corrected Theoretical %Element:
Note: This applies to C, N, S, and Cl. For Hydrogen, the calculation is more complex because the water adds its own hydrogen.
Corrected Theoretical %Hydrogen:
Example Calculation
-
Compound:
-
MW (Anhydrous): 237.17 g/mol
-
Measured Water (KF): 5.00%
-
Anhydrous Theory: C: 50.64%, H: 6.80%, N: 11.81%
Calculation:
-
Factor F:
-
Corrected C:
-
Corrected N:
-
Corrected H:
Acceptance Criteria:
The "Found" value from the machine must be within
Part 5: Troubleshooting & Optimization
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting combustion aids and handling protocols based on halogen content and stability.
Critical Tips
-
Silver Tungstate on Magnesium Oxide: Use this specific packing material in the reduction tube. It is superior to simple silver wool for trapping high volumes of HCl without clogging.
-
Tungstic Anhydride (
): For dihydrochlorides, add a pinch of powder directly into the tin capsule with the sample. This acts as a combustion aid, preventing the formation of refractory carbides which cause low Carbon results. -
Oxygen Boost: Dihydrochlorides are often "hard to burn." Increase the oxygen dose time by 20–30% in your instrument method.
References
-
Journal of Medicinal Chemistry. "Author Guidelines: Purity and Elemental Analysis." American Chemical Society. [Link]
-
National Institutes of Health (PMC). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Cent. Sci. 2022.[1] [Link]
-
Elementar. "Best practices for sample preparation in elemental analysis." [Link]
-
Chemistry LibreTexts. "Determination of Chloride using Potentiometry." [Link]
Sources
Verifying Salt Stoichiometry of Amine Dihydrochlorides: A Comparative Analytical Guide
Audience: Researchers, Formulation Scientists, and QC Specialists in Drug Development. Content Type: Technical Comparison & Experimental Protocol Guide.
Executive Summary: The "Integer" Problem
In drug development, amine salts are selected to optimize solubility and bioavailability. For diamines, the dihydrochloride (2HCl) form is common but prone to non-stoichiometric variability (e.g., 1.5–1.9 HCl) due to manufacturing conditions or hygroscopic instability.
Regulatory bodies (FDA/EMA) require precise characterization of the salt form. A "close enough" value based on theoretical mass balance is insufficient. This guide provides a rigorous, self-validating framework to experimentally determine the exact Acid:Base molar ratio .
The Core Thesis: You cannot verify stoichiometry by measuring Chloride alone. True stoichiometry requires a Dual-Assay Approach : independently quantifying the counter-ion (Chloride) and the parent amine, then calculating the molar ratio derived from the same sample mass.
Decision Matrix: Selecting the Analytical Method
Not all chloride quantification methods are equal.[1][2][3][4] Use this matrix to select the appropriate workflow based on your development stage and sample limitations.
| Feature | Potentiometric Titration | Ion Chromatography (IC) | Elemental Analysis (CHN) |
| Primary Utility | QC Release & Validation (Gold Standard) | Trace Analysis & Specificity | Early Discovery Screening |
| Precision (RSD) | < 0.5% (High) | 1.0 – 2.0% (Medium) | 0.3 – 0.5% (High for C/N) |
| Specificity | Moderate (Interference from Br⁻, I⁻) | High (Resolves all halides) | Low (Combustion assumes purity) |
| Sample Req. | High (50–200 mg) | Low (< 10 mg) | Low (2–5 mg) |
| Throughput | Medium (Automated) | Medium (Run time ~15 min) | High |
| Cost | Low (Reagents cheap) | High (Columns/Consumables) | Medium (Outsourced often) |
Visualizing the Workflow
The following logic flow illustrates the "Dual-Assay" strategy required for definitive stoichiometry.
Figure 1: The Dual-Assay Workflow. To cancel out purity errors (solvates, water, impurities), both the anion and cation must be quantified relative to the sample mass.
Detailed Experimental Protocols
Protocol A: Potentiometric Argentometric Titration (The Gold Standard)
Objective: High-precision quantification of Chloride content.
Principle:
Reagents & Equipment:
-
Titrator: Automated potentiometric titrator (e.g., Metrohm, Mettler Toledo).
-
Electrode: Silver ring electrode (Ag) or Ag/AgCl combination electrode.
-
Titrant: 0.1 N Silver Nitrate (
), standardized against NaCl.[7] -
Solvent: 50 mL HPLC-grade water + 1 mL 2M Nitric Acid (
).
Step-by-Step Methodology:
-
System Prep: Rinse electrode with deionized water. Polish the silver ring with abrasive strip if the response is sluggish (remove AgCl buildup).
-
Blank Determination: Titrate the solvent mixture (Water +
) to determine the blank volume ( ). -
Sample Weighing: Accurately weigh (
) approx. 100–150 mg of the amine salt into the titration vessel. Note: Target consumption of 5–8 mL titrant for optimal precision. -
Dissolution: Add 50 mL water and 1 mL
. Stir until fully dissolved.-
Causality: Nitric acid prevents the precipitation of silver salts of other weak acids (like carbonates) and maintains high ionic strength.
-
-
Titration: Titrate with 0.1 N
using "Dynamic Equivalence Point" mode. -
Calculation:
(Where N is normality of AgNO3, 35.453 is MW of Cl).
Protocol B: High-Performance Ion Chromatography (HPIC)
Objective: Specific determination of Chloride in the presence of other halides or limited sample.
System Parameters:
-
Column: Anion Exchange (e.g., Dionex IonPac AS11).
-
Eluent: KOH or Carbonate/Bicarbonate buffer (Isocratic or Gradient).
-
Detector: Suppressed Conductivity.
Methodology:
-
Standard Curve: Prepare Cl standards ranging 0.5 ppm to 50 ppm. Linearity (
) must be > 0.999. -
Sample Prep: Dissolve ~10 mg sample in 100 mL water. Further dilute to fall within the standard curve range.
-
Injection: Inject 25 µL. Chloride typically elutes early (2–5 min).
-
Validation: Ensure resolution > 1.5 from any neighboring peaks (e.g., Bromide).
The Calculation: Deriving the Ratio
This is the critical step often performed incorrectly. Do not assume the sample is 100% pure salt.
Step 1: Determine Moles of Chloride per gram of sample.
Step 2: Determine Moles of Amine per gram of sample.
Method: Use qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid or TCNB) or a validated HPLC assay.
Step 3: Calculate Ratio.
Interpretation:
-
1.95 – 2.05: Stoichiometric Dihydrochloride.
-
< 1.90: Indicates potential loss of HCl (formation of sesqui-salt) or presence of free base.
-
> 2.10: Indicates trapped HCl (solvation) or inorganic chloride impurities (NaCl/KCl).
Comparison Data (Simulated)
The following table highlights why Titration is preferred for stoichiometry over Elemental Analysis (Combustion) for HCl salts.
| Parameter | Potentiometric Titration | Elemental Analysis (Combustion) | Theoretical 2HCl Salt |
| Chloride % | 18.21% (±0.05) | 18.4% (±0.3) | 18.25% |
| Precision | High | Moderate | N/A |
| Source of Error | Weighing error only | Incomplete combustion / Ash interference | N/A |
| Stoichiometry Calc | 2.01 | 2.05 | 2.00 |
Insight: The tighter precision of titration allows you to distinguish between a 1.95 ratio and a 2.00 ratio, which is critical for crystallization process control.
References
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF. Link
-
Metrohm. Chloride titrations with potentiometric indication (Application Bulletin 130/3 e).[8]Link
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link
-
Thermo Fisher Scientific. Determination of Inorganic Anions in Drinking Water by Ion Chromatography (Application Note 154).Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Sources
- 1. reddit.com [reddit.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. merckmillipore.com [merckmillipore.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 7. CN104777114A - Method for measuring chloride ions in amino acid-N-formic anhydride - Google Patents [patents.google.com]
- 8. metrohm.com [metrohm.com]
Strategic Guide to Tofacitinib Impurity Profiling: Reference Standard Selection & Method Optimization
Executive Summary: The Precision Imperative
Tofacitinib citrate, a Janus kinase (JAK) inhibitor utilized for rheumatoid arthritis and ulcerative colitis, presents a complex impurity profile characterized by stereochemical challenges (two chiral centers), hydrolytic sensitivity, and potential mutagenic risks (nitrosamines).
In drug development, reference standards are not merely reagents; they are the metrological anchors that validate the safety of the final product. This guide objectively compares reference standard grades and outlines a self-validating workflow for profiling Tofacitinib impurities, moving beyond basic compliance to robust risk mitigation.
The Impurity Landscape of Tofacitinib[1][2][3][4][5]
Before selecting standards, one must map the "Genealogy of Impurities." Tofacitinib's degradation pathways—particularly under alkaline and oxidative stress—dictate which specific impurity standards are required for stability-indicating methods.
Visualization 1: Tofacitinib Impurity Genealogy
This diagram illustrates the origin of key impurities, distinguishing between process-related compounds and degradation products.
Caption: Figure 1. Tofacitinib impurity origins. Red nodes indicate high-risk degradation or mutagenic pathways requiring specific reference standards.
Comparative Analysis: Reference Standard Grades
Selecting the correct grade of reference standard is a balance of regulatory rigor, cost, and scientific necessity.[1]
Table 1: Reference Standard Performance Matrix
| Feature | Primary Standard (USP/EP) | Certified Secondary Standard | Research/Analytical Grade |
| Definition | Designated by pharmacopoeia (USP/Ph.[1] Eur) as the highest metrological authority. | Qualified against a Primary Standard with documented traceability.[2] | Characterized by NMR/MS but lacks direct pharmacopoeial traceability. |
| Purity Confidence | Absolute (100%) (Assigned value accepted without comparison). | High (>99.0%) (Derived from Primary).[3] | Variable (Typically >95%, often "as is"). |
| Uncertainty | Negligible/Not Reported. | Calculated & Reported (CoA). | High/Unknown. |
| Regulatory Use | Mandatory for dispute resolution and pivotal Phase III release testing. | Preferred for Routine QC, Stability, and In-Process Control (IPC). | Restricted to R&D, peak identification, and initial method development. |
| Cost Efficiency | Low (High cost/mg). | High (Bulk availability). | Medium. |
| Tofacitinib Context | Use for Assay & Limit Tests of specified impurities (e.g., Impurity A).[4] | Use for daily retention time markers and system suitability. | Use for identifying unknown peaks in forced degradation studies. |
Expert Insight: Do not use Research Grade standards for quantitative assignment of impurities in GMP batches. The lack of a mass balance-certified potency can lead to OOS (Out of Specification) results due to potency errors, not actual product failure.
Deep Dive: Critical Impurity Standards
A. The Stereochemical Challenge
Tofacitinib possesses two chiral centers (3R, 4R).
-
Risk: Enantiomeric or diastereomeric contamination.
-
Standard Requirement: You need a Chiral System Suitability Standard containing the (3R,4R) parent and spiked amounts of the (3S,4S) enantiomer or diastereomers to validate the resolution of your chiral HPLC method.
B. The Mutagenic Risk: N-nitroso Tofacitinib[5]
-
Context: Regulatory agencies (FDA/EMA) strictly control Nitrosamine Drug Substance Related Impurities (NDSRIs).
-
Standard Requirement:
-
Native Standard: N-nitroso Tofacitinib (for retention time confirmation).
-
Internal Standard (IS): Stable Isotope Labeled (SIL) standard (e.g., Tofacitinib-d3 or 13C-N-nitroso Tofacitinib) is mandatory for LC-MS/MS quantitation to correct for matrix effects and ionization suppression.
-
Protocol: Self-Validating Impurity Profiling Workflow
This protocol integrates the reference standards into a robust HPLC workflow.
Method A: Stability-Indicating HPLC (Related Substances)
Based on validated parameters for Tofacitinib Citrate.
-
Column: C18 Stationary Phase (e.g., Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Detection: UV at 210 nm.[4]
-
Standard Preparation (The Self-Validating Step):
-
System Suitability Solution (SSS): Dissolve Tofacitinib Primary Standard (0.5 mg/mL) spiked with Impurity A and Descyanoacetyl-TOFT standards at 0.5% level.
-
Acceptance Criteria: Resolution (Rs) between Tofacitinib and Descyanoacetyl-TOFT must be > 1.5. If this fails, the column is degrading or pH is incorrect.
-
Method B: LC-MS/MS for Nitrosamines (Trace Analysis)
Required for detection limits < 26.5 ng/day.
-
Technique: UPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Internal Standard Strategy:
-
Spike samples with Tofacitinib-d3 (Internal Standard) at 10 ng/mL.
-
Calculate concentration using the ratio of Analyte Area / IS Area. This cancels out variability in injection volume and MS ionization.
-
Visualization 2: Reference Standard Selection Logic
A decision tree to ensure compliance while managing costs.
Caption: Figure 2. Decision matrix for selecting Tofacitinib reference standards based on regulatory impact and lifecycle stage.
References
-
United States Pharmacopeia (USP). USP General Chapter <1225> Validation of Compendial Procedures.[6] USP-NF.[6] Link
-
European Pharmacopoeia (Ph.[1][2][8][9] Eur.). Chapter 5.12. Reference Standards. EDQM. Link
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.Link
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[5] Link
-
Vasanth, P. M., et al. "Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet." PharmacologyOnline (2021). Link
-
BenchChem. "Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry."[10] Application Note. Link
-
SynThink Chemicals. "Tofacitinib EP Impurities & USP Related Compounds." Link
Sources
- 1. Primary vs Secondary Standards | Advent [adventchembio.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. d-nb.info [d-nb.info]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: IR Spectroscopy of Piperidine Ammonium Chloride Salts
Topic: IR Spectroscopy Bands for Ammonium Chloride Salts in Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
In pharmaceutical development, converting lipophilic piperidine pharmacophores into their hydrochloride (ammonium chloride) salts is a critical strategy for enhancing aqueous solubility, bioavailability, and crystalline stability. Infrared (IR) spectroscopy serves as the primary rapid-response tool for verifying this salt formation.
This guide provides a definitive technical comparison between free base piperidines and their ammonium chloride salts. It moves beyond generic textbook assignments to focus on the specific vibrational anomalies of the piperidine ring system, offering a self-validating protocol for confirmation.
Mechanistic Principles: The Vibrational Shift
The transition from a free amine to an ammonium chloride salt fundamentally alters the dipole moment and bond force constants of the nitrogen center.
The Quenching of Bohlmann Bands
In free base piperidines, the nitrogen lone pair often occupies an orbital antiperiplanar to adjacent axial C-H bonds. This interaction weakens the C-H bonds, resulting in characteristic Bohlmann bands (trans-quinolizidine bands) in the 2700–2800 cm⁻¹ region.
-
Mechanism:
orbital overlap. -
Salt Formation Effect: Protonation occupies the lone pair, destroying this orbital overlap. Result: Disappearance of Bohlmann bands is a negative diagnostic for salt formation.
The Ammonium Continuum
Upon protonation, the N-H bond becomes highly polarizable and participates in strong hydrogen bonding (
Comparative Analysis: Spectral Fingerprints
Scenario A: Secondary Piperidine (Free Base vs. HCl Salt)
Example: Piperidine
| Vibrational Mode | Free Base (Secondary Amine) | HCl Salt (Secondary Ammonium) | Diagnostic Value |
| N-H Stretch | Single, sharp/weak band3300–3350 cm⁻¹ | Broad, strong "continuum"2400–3200 cm⁻¹ | High: Salt band overlaps C-H stretches; often appears as a "ragged" broad peak. |
| Bohlmann Bands | Distinct bands present2700–2800 cm⁻¹ | Absent | Critical: Confirming loss of lone pair. |
| N-H Deformation | Weak/Absent (Scissoring)~1650 cm⁻¹ | Distinct, medium-strong band1580–1620 cm⁻¹ | High: The "Salt Bend." Clear indication of |
| Combination Bands | None specific | Weak, broad overtones2000–2500 cm⁻¹ | Moderate: Often seen as "ripples" on the lower energy side of the C-H stretch. |
Scenario B: Tertiary Piperidine (Free Base vs. HCl Salt)
Example: N-Methylpiperidine
| Vibrational Mode | Free Base (Tertiary Amine) | HCl Salt (Tertiary Ammonium) | Diagnostic Value |
| N-H Stretch | Absent (No N-H bond) | Broad, structured band2300–2700 cm⁻¹ | High: Often lower frequency than secondary salts due to steric/electronic effects. |
| N-H Deformation | Absent | Weak or Absent | High: Distinguishes Tertiary form Secondary salts (Secondary salts have strong bending ~1600 cm⁻¹). |
| Fingerprint | C-N stretch ~1100-1200 cm⁻¹ | Shifts to higher freq.~1250+ cm⁻¹ | Moderate: Indicates increased C-N bond order/stiffness. |
Experimental Protocol: Synthesis & Verification
Standard Operating Procedure (SOP) for Rapid Salt Confirmation
Reagents & Equipment
-
Substrate: Crude Piperidine derivative (0.5 mmol).
-
Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Methodology
-
Dissolution: Dissolve 50 mg of free base piperidine in 1 mL of anhydrous DCM.
-
Precipitation: Add HCl solution dropwise (1.1 equivalents) at 0°C.
-
Observation: Immediate formation of white precipitate indicates salt formation.
-
-
Isolation: Centrifuge or filter the solid. Wash 2x with cold diethyl ether to remove excess acid/impurities.
-
Drying: Vacuum dry for 30 mins (Hygroscopic salts absorb water, confusing the O-H/N-H region).
-
Measurement (ATR):
-
Blank: Run background scan.
-
Sample: Apply solid salt to the crystal. Apply high pressure clamp (essential for solid salts to ensure contact).
-
Scan: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
-
Data Interpretation (Self-Validation)
-
Pass Criteria:
-
Appearance of broad band 2400–3000 cm⁻¹.
-
Disappearance of Bohlmann bands (2700–2800 cm⁻¹).
-
Appearance of deformation band ~1600 cm⁻¹ (if secondary).
-
-
Fail Criteria:
-
Sharp peak remaining at 3300 cm⁻¹ (Residual free base).
-
Broad "hump" >3200 cm⁻¹ (Water contamination/hygroscopicity).
-
Visualizations
Workflow: Salt Synthesis & Verification Loop
A logical flow for the experimentalist to ensure high-quality salt formation.
Caption: Figure 1. Iterative workflow for the synthesis and spectroscopic verification of piperidine salts.
Decision Tree: Spectral Interpretation
A guide to classifying the resulting spectrum.
Caption: Figure 2. Logic gate for distinguishing between free base, secondary salts, and tertiary salts based on IR features.
References
-
CDC/NIOSH . Piperidine: Vibrational Assignment and Conformational Analysis. Centers for Disease Control and Prevention. Available at: [Link]
-
NIST Chemistry WebBook . Piperidine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Bohlmann band assignments).
-
ScienceMadness . Piperidine from the hydrolysis of piperine (Discussion of salt isolation). Available at: [Link]
-
Spectroscopy Online . Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Methylpiperidin-3-amine;dihydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of compounds like 4-Methylpiperidin-3-amine;dihydrochloride is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this compound, ensuring the protection of personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from SDSs for structurally similar compounds, including (R)-(-)-3-Piperidinamine dihydrochloride and Piperidine hydrochloride.[1][2] Consequently, a conservative approach to handling and disposal is imperative.
Hazard Assessment: Understanding the Risks
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is essential. Based on data from analogous piperidine hydrochloride compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Piperidine derivatives are often classified as toxic if swallowed.[2][3] Ingestion can be harmful, and immediate medical attention is required.
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][4]
As a dihydrochloride salt, this compound is a solid, likely a crystalline powder. When handling the solid, the primary exposure risk is the inhalation of dust particles and contact with skin or eyes.
Key Hazard and Handling Information Summary
| Hazard Profile | Handling Precautions & Personal Protective Equipment (PPE) | Incompatible Materials |
| Acute Oral Toxicity [2] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][2][5] | Strong oxidizing agents, Strong acids, Bases.[1][5] |
| Skin/Eye Irritant [1][4] | Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[1][5] | |
| Respiratory Irritant [1][4] | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[1][5] | |
| Physical Form | Solid (potential for dust) | Avoid dust formation.[6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
Disposal of this compound is not a single action but a systematic process. The goal is to safely collect, store, and transfer the chemical waste to a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7][8]
Step 1: Segregation and Waste Collection
The first principle of chemical waste management is segregation.[9] Never mix incompatible waste streams.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container.[10] The container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[10] Include the approximate concentration and quantity.
-
Collection: Carefully transfer the waste chemical into the designated container using a funnel or other appropriate tools to avoid spills. If transferring a solid, minimize dust generation.
Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories should have a designated Satellite Accumulation Area for the temporary storage of hazardous waste.[10]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste.[10]
-
Segregation in SAA: Store the container segregated from incompatible materials, particularly strong bases and oxidizing agents.[9] Secondary containment (e.g., a plastic tub) is recommended to contain potential leaks or spills.
Step 3: Arranging for Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to schedule a pickup.[10]
-
Licensed Waste Disposal Service: Your institution will have a contract with a licensed professional waste disposal company that is equipped to handle and transport hazardous chemical waste.[8][11]
-
Disposal Method: The typical final disposal method for this type of organic amine salt is high-temperature incineration at an approved and permitted hazardous waste facility.[7][11] This process ensures the complete destruction of the compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE (respirator, gloves, eye protection, lab coat), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][11]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5][6]
-
Visualizing the Disposal Pathway
To ensure clarity, the logical flow for the disposal of this compound is outlined below.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, laboratory professionals can ensure that the final chapter of their research is conducted with the same level of precision and responsibility as the first. This commitment to safety and environmental diligence builds a foundation of trust and upholds the highest standards of scientific practice.
References
- Ambeed. (n.d.). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2015).
- Sigma-Aldrich. (2023).
- Echemi. (n.d.). 4-(chloromethyl)piperidine hydrochloride Safety Data Sheet.
- Fisher Scientific. (2010). (R)-(-)
- Thermo Fisher Scientific. (2023).
- Echemi. (n.d.). cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.).
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2016).
- BenchChem. (2025).
- CymitQuimica. (2023).
- BLD Pharmatech. (n.d.). N-(4-Methylbenzyl)
- University of Minnesota Health, Safety & Risk Management. (2024). Chemical Waste Guidelines.
- University of British Columbia Safety & Risk Services. (n.d.).
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.).
- SynThink. (n.d.). Tofacitinib Amine impurity.
- LGC Standards. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride.
- Pharmaffiliates. (n.d.). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- Pharmaffiliates. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
